[3,5-Bis(phenylmethoxy)phenyl]oxirane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[3,5-bis(phenylmethoxy)phenyl]oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O3/c1-3-7-17(8-4-1)14-23-20-11-19(22-16-25-22)12-21(13-20)24-15-18-9-5-2-6-10-18/h1-13,22H,14-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXYYQIMVOHFSDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C2=CC(=CC(=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90502407 | |
| Record name | 2-[3,5-Bis(benzyloxy)phenyl]oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90502407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50841-47-9 | |
| Record name | 2-[3,5-Bis(benzyloxy)phenyl]oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90502407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3,5-Dibenzyloxyphenyloxirane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathway for 3,5-Dibenzyloxyphenyloxirane, a potentially valuable building block in medicinal chemistry and drug development. The synthesis involves a two-step process commencing with the protection of 3,5-dihydroxybenzaldehyde, followed by an epoxidation reaction. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the reaction pathway and workflow.
Synthetic Strategy
The synthesis of 3,5-Dibenzyloxyphenyloxirane is achieved through a two-step sequence:
-
Williamson Ether Synthesis: The phenolic hydroxyl groups of 3,5-dihydroxybenzaldehyde are protected using benzyl bromide in the presence of a base to yield 3,5-dibenzyloxybenzaldehyde.
-
Corey-Chaykovsky Reaction: The resulting aldehyde is then converted directly to the corresponding epoxide, 3,5-Dibenzyloxyphenyloxirane, using a sulfur ylide generated in situ from trimethylsulfonium iodide and a strong base.[1][2][3]
An alternative, though less direct, two-step conversion of the aldehyde to the epoxide involves an initial Wittig reaction to form the intermediate 3,5-dibenzyloxystyrene, followed by epoxidation of the alkene. However, the Corey-Chaykovsky reaction offers a more convergent and efficient route.[1][4]
Experimental Protocols
Step 1: Synthesis of 3,5-Dibenzyloxybenzaldehyde
This procedure is adapted from a similar, high-yielding synthesis of 3,4-dibenzyloxybenzaldehyde.[5]
Reaction Scheme:
Figure 1: Synthesis of 3,5-Dibenzyloxybenzaldehyde.
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (Molar Equiv.) |
| 3,5-Dihydroxybenzaldehyde | 138.12 | 1.0 |
| Benzyl Bromide | 171.04 | 2.2 - 2.3 |
| Anhydrous Potassium Carbonate | 138.21 | 3.0 |
| N,N-Dimethylformamide (DMF) | 73.09 | Solvent |
Table 1: Reagents for the synthesis of 3,5-Dibenzyloxybenzaldehyde.
Procedure:
-
To a solution of 3,5-dihydroxybenzaldehyde (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add anhydrous potassium carbonate (3.0 eq).
-
To this suspension, slowly add benzyl bromide (2.2-2.3 eq) at room temperature with vigorous stirring.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Heat the mixture to 130°C and maintain for an additional 2 hours.
-
After cooling to room temperature, filter the reaction mixture to remove inorganic salts.
-
Pour the filtrate into ice water, which will cause the product to precipitate.
-
If necessary, acidify the aqueous mixture with dilute hydrochloric acid to ensure complete precipitation.
-
Collect the solid product by filtration and wash thoroughly with ice water.
-
Dry the product under vacuum to yield 3,5-dibenzyloxybenzaldehyde as a solid.
Expected Yield: Based on analogous reactions, a yield of approximately 96% is anticipated.[5]
Step 2: Synthesis of 3,5-Dibenzyloxyphenyloxirane via Corey-Chaykovsky Reaction
This protocol is adapted from a general procedure for the Corey-Chaykovsky epoxidation.[1]
Reaction Scheme:
Figure 2: Corey-Chaykovsky epoxidation of 3,5-Dibenzyloxybenzaldehyde.
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (Molar Equiv.) |
| 3,5-Dibenzyloxybenzaldehyde | 318.37 | 1.0 |
| Trimethylsulfonium iodide | 204.04 | 1.5 - 1.7 |
| Potassium tert-butoxide | 112.21 | 1.5 - 1.7 |
| Anhydrous Dimethyl Sulfoxide (DMSO) | 78.13 | Solvent |
Table 2: Reagents for the synthesis of 3,5-Dibenzyloxyphenyloxirane.
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add trimethylsulfonium iodide (1.5 - 1.7 eq) to anhydrous dimethyl sulfoxide (DMSO). Stir until the salt is fully dissolved.
-
Add a solution of 3,5-dibenzyloxybenzaldehyde (1.0 eq) in anhydrous DMSO to the flask.
-
In a separate flask, prepare a solution of potassium tert-butoxide (1.5 - 1.7 eq) in anhydrous DMSO.
-
Slowly add the potassium tert-butoxide solution to the reaction mixture at room temperature. The formation of the sulfur ylide is often indicated by a change in color or the formation of a precipitate.
-
Stir the resulting solution at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or diethyl ether (3 x volumes).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic phase over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3,5-Dibenzyloxyphenyloxirane.
Expected Yield: Yields for Corey-Chaykovsky reactions on aromatic aldehydes are generally good to excellent. A yield of approximately 80-90% can be reasonably expected.
Data Presentation
Summary of Reaction Parameters:
| Step | Reaction | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | Williamson Ether Synthesis | 3,5-Dihydroxybenzaldehyde | Benzyl Bromide, K₂CO₃ | DMF | RT then 130 | 4 | ~96[5] |
| 2 | Corey-Chaykovsky Reaction | 3,5-Dibenzyloxybenzaldehyde | Trimethylsulfonium iodide, KOtBu | DMSO | RT | 2-4 | 80-90 (estimated) |
Table 3: Summary of quantitative data for the synthesis of 3,5-Dibenzyloxyphenyloxirane.
Characterization Data for 3,5-Dibenzyloxyphenyloxirane:
Note: As of the last literature search, specific experimental NMR data for 3,5-Dibenzyloxyphenyloxirane was not available. The following are predicted chemical shifts based on the structure and known values for similar compounds.
| Proton | Predicted ¹H NMR (CDCl₃, 400 MHz) δ (ppm) |
| Ar-H (oxirane) | ~ 7.0 - 7.2 (m) |
| Ar-H (benzyl) | ~ 7.3 - 7.5 (m, 10H) |
| -O-CH₂-Ph | ~ 5.1 (s, 4H) |
| Oxirane-CH | ~ 3.8 (dd) |
| Oxirane-CH₂ | ~ 2.9 (dd), ~ 3.2 (dd) |
Table 4: Predicted ¹H NMR data for 3,5-Dibenzyloxyphenyloxirane.
| Carbon | Predicted ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) |
| Ar-C (ipso, oxirane) | ~ 138 |
| Ar-C (ipso, benzyl) | ~ 137 |
| Ar-C (benzyl) | ~ 127 - 129 |
| Ar-C (phenyl ether) | ~ 160, ~105, ~108 |
| -O-CH₂-Ph | ~ 70 |
| Oxirane-CH | ~ 52 |
| Oxirane-CH₂ | ~ 53 |
Table 5: Predicted ¹³C NMR data for 3,5-Dibenzyloxyphenyloxirane.
Workflow Visualization
The overall experimental workflow can be visualized as follows:
Figure 3: Overall experimental workflow for the synthesis of 3,5-Dibenzyloxyphenyloxirane.
This guide provides a detailed and actionable framework for the synthesis of 3,5-Dibenzyloxyphenyloxirane. Researchers are advised to consult original literature and employ standard laboratory safety practices when carrying out these procedures. The provided protocols, based on well-established and high-yielding reactions, offer a reliable pathway to this valuable chemical entity.
References
Technical Whitepaper: [3,5-Bis(phenylmethoxy)phenyl]oxirane (CAS 50841-47-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
[3,5-Bis(phenylmethoxy)phenyl]oxirane, also known as 3,5-Dibenzyloxyphenyloxirane, is a key chemical intermediate and a known process-related impurity in the synthesis of Terbutaline.[1][2][3] Terbutaline is a selective β2-adrenergic receptor agonist widely used as a bronchodilator for the treatment of asthma and other obstructive pulmonary diseases. The presence and purity of intermediates like this compound are critical to the safety and efficacy of the final active pharmaceutical ingredient (API). This document provides a comprehensive technical overview of this compound, including its physicochemical properties, a proposed synthetic pathway, and its significance in pharmaceutical manufacturing.
Physicochemical and Analytical Data
Quantitative data for this compound is primarily available from chemical suppliers. While detailed analytical spectra are not publicly accessible, a Certificate of Analysis (CoA) typically accompanies the purchase of this compound as a reference standard.[3]
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 50841-47-9 | [1][3] |
| Molecular Formula | C₂₂H₂₀O₃ | [1][3] |
| Molecular Weight | 332.39 g/mol | [1][3] |
| Appearance | Yellow Syrup | [3] |
| Storage Conditions | -20°C | [3] |
| Solubility | Soluble in organic solvents such as dichloromethane and ethyl acetate. | Inferred from related syntheses |
Table 2: Expected Analytical Characteristics
| Analysis Type | Expected Characteristics |
| ¹H-NMR | Signals corresponding to the benzylic protons, aromatic protons of the benzyl and phenyl rings, and the protons of the oxirane ring. |
| ¹³C-NMR | Resonances for the carbons of the phenyl, benzyl, and oxirane moieties. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the compound. |
| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound when analyzed using a suitable method. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for C-O-C (ether and epoxide) and aromatic C-H bonds. |
Role in Drug Development
The primary significance of this compound in drug development lies in its role as a key intermediate in the synthesis of Terbutaline.[2] It is also classified as a Terbutaline impurity, making it a critical reference standard for quality control (QC) and quality assurance (QA) in the pharmaceutical industry.[1] Regulatory bodies require strict monitoring and control of impurities in APIs. Therefore, having a well-characterized standard of this compound is essential for:
-
Analytical Method Development and Validation: To accurately detect and quantify this impurity in batches of Terbutaline.[1]
-
Process Optimization: To minimize the formation of this and other impurities during the manufacturing process.
-
Stability Testing: To assess the degradation pathways of the API.[1]
Proposed Synthetic Pathway and Experimental Protocols
Method A: From 2-Bromo-1-(3,5-bis(benzyloxy)phenyl)ethanone
This method involves the bromination of the starting acetophenone, followed by reduction of the ketone to a bromohydrin, and subsequent intramolecular cyclization to form the epoxide.
Step 1: Synthesis of 1-(3,5-bis(benzyloxy)phenyl)-2-bromoethanone
-
Reaction: 3',5'-bis(benzyloxy)acetophenone is reacted with a brominating agent, such as bromine or N-bromosuccinimide (NBS), in a suitable solvent like methanol or acetic acid.
-
Proposed Protocol:
-
Dissolve 3',5'-bis(benzyloxy)acetophenone in a suitable solvent (e.g., methanol).
-
Slowly add the brominating agent (e.g., bromine) to the solution at a controlled temperature (e.g., 0-5 °C).
-
Stir the reaction mixture until completion, monitored by Thin Layer Chromatography (TLC).
-
Quench the reaction with a reducing agent (e.g., sodium bisulfite solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Step 2: Synthesis of this compound
-
Reaction: The resulting 2-bromo-1-(3,5-bis(benzyloxy)phenyl)ethanone is reduced to the corresponding bromohydrin using a reducing agent like sodium borohydride. The bromohydrin is then treated with a base (e.g., sodium hydroxide) to induce intramolecular cyclization to the epoxide.
-
Proposed Protocol:
-
Dissolve 1-(3,5-bis(benzyloxy)phenyl)-2-bromoethanone in a suitable solvent (e.g., methanol or ethanol).
-
Cool the solution to 0-5 °C and add sodium borohydride portion-wise.
-
Monitor the reaction by TLC.
-
Upon completion of the reduction, add a solution of a base (e.g., aqueous sodium hydroxide) to promote ring closure.
-
Extract the product with an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting yellow syrup, likely through column chromatography on silica gel.
-
Figure 1: Proposed synthesis of this compound via a bromohydrin intermediate.
Method B: Corey-Chaykovsky Reaction
An alternative approach is the Corey-Chaykovsky reaction, which involves the reaction of an aldehyde with a sulfur ylide to form an epoxide. This would require the synthesis of the corresponding aldehyde, 3,5-bis(benzyloxy)benzaldehyde.
Step 1: Synthesis of 3,5-bis(benzyloxy)benzaldehyde
-
This aldehyde can be synthesized from 3,5-dihydroxybenzaldehyde by benzylation of the hydroxyl groups using benzyl bromide in the presence of a base like potassium carbonate.
Step 2: Epoxidation via Corey-Chaykovsky Reaction
-
Reaction: 3,5-bis(benzyloxy)benzaldehyde is reacted with a sulfur ylide, such as dimethyloxosulfonium methylide or dimethylsulfonium methylide, to form the epoxide.
-
Proposed Protocol:
-
Prepare the sulfur ylide in situ by treating a sulfonium salt (e.g., trimethylsulfonium iodide) with a strong base (e.g., sodium hydride) in a suitable solvent like DMSO or THF.
-
Add a solution of 3,5-bis(benzyloxy)benzaldehyde to the ylide solution at a controlled temperature.
-
Stir the reaction mixture until completion, as monitored by TLC.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer, dry it, and concentrate it under reduced pressure.
-
Purify the product by column chromatography.
-
Figure 2: Synthesis of this compound via the Corey-Chaykovsky reaction.
Conclusion
This compound is a crucial, though often overlooked, compound in the synthesis of the widely used drug Terbutaline. Its role as both a key intermediate and a process-related impurity underscores the importance of its availability as a high-purity reference standard for pharmaceutical quality control. While detailed synthetic and analytical data are not extensively published, established organic synthesis methodologies provide a clear path for its preparation. A thorough understanding of this compound is vital for researchers and professionals involved in the development, manufacturing, and quality assurance of Terbutaline and related pharmaceutical products.
References
Technical Guide: Spectroscopic and Synthetic Profile of [3,5-Bis(phenylmethoxy)phenyl]oxirane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and a detailed synthetic protocol for [3,5-Bis(phenylmethoxy)phenyl]oxirane. The information is intended to support research and development activities involving this compound.
Spectroscopic Data
The following tables summarize the available spectroscopic data for this compound, a compound with the molecular formula C₂₂H₂₀O₃ and a molecular weight of 332.39 g/mol .[1][2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| 7.43 – 7.28 | m | - | 10H | Ar-H (Phenylmethoxy groups) |
| 6.64 | t | 2.3 | 1H | Ar-H (H-4 of central phenyl ring) |
| 6.55 | d | 2.3 | 2H | Ar-H (H-2, H-6 of central phenyl ring) |
| 5.05 | s | - | 4H | -O-CH₂ -Ph |
| 3.86 | dd | 4.1, 2.6 | 1H | Oxirane-H |
| 3.14 | dd | 5.6, 4.1 | 1H | Oxirane-CH₂ |
| 2.76 | dd | 5.6, 2.6 | 1H | Oxirane-CH₂ |
Solvent: CDCl₃, Frequency: 400 MHz
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| 159.9 | C -3, C -5 (central phenyl ring) |
| 140.3 | C -1 (central phenyl ring) |
| 136.8 | Quaternary C (Phenylmethoxy groups) |
| 128.7 | Ar-C H (Phenylmethoxy groups) |
| 128.1 | Ar-C H (Phenylmethoxy groups) |
| 127.5 | Ar-C H (Phenylmethoxy groups) |
| 105.8 | C -4 (central phenyl ring) |
| 100.8 | C -2, C -6 (central phenyl ring) |
| 70.1 | -O-CH₂ -Ph |
| 52.5 | Oxirane-C H |
| 51.9 | Oxirane-CH₂ |
Solvent: CDCl₃, Frequency: 101 MHz
Infrared (IR) Spectroscopy (Predicted)
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |
| ~3030 | C-H (Aromatic) | Stretching |
| ~2920, ~2850 | C-H (Aliphatic) | Stretching |
| ~1600, ~1480 | C=C (Aromatic) | Stretching |
| ~1250, ~830 | C-O-C (Oxirane ring) | Asymmetric & Symmetric Stretching |
| ~1050 | C-O (Aryl ether) | Stretching |
Mass Spectrometry (MS)
An experimental mass spectrum is not publicly available. The expected molecular ion peak [M]⁺ would be at m/z = 332.39. Fragmentation would likely involve cleavage of the benzylic ether bonds and opening of the oxirane ring.
Experimental Protocol: Synthesis
The synthesis of this compound can be achieved via the Corey-Chaykovsky reaction, which involves the epoxidation of an aldehyde.[3][4][5][6] The precursor, 3,5-dibenzyloxybenzaldehyde, can be synthesized from 3,5-dihydroxybenzaldehyde.
Synthesis of 3,5-Dibenzyloxybenzaldehyde
This procedure is adapted from the synthesis of related benzyloxy compounds.
Materials:
-
3,5-Dihydroxybenzaldehyde
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Deionized water
-
Ethyl acetate
-
Brine
Procedure:
-
To a solution of 3,5-dihydroxybenzaldehyde (1 equivalent) in acetone, add potassium carbonate (2.5 equivalents).
-
Stir the mixture at room temperature for 15 minutes.
-
Add benzyl bromide (2.2 equivalents) dropwise to the suspension.
-
Reflux the reaction mixture for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in ethyl acetate and wash with deionized water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 3,5-dibenzyloxybenzaldehyde.
Synthesis of this compound
This procedure is a specific application of the Corey-Chaykovsky reaction.[3][4][5][6]
Materials:
-
3,5-Dibenzyloxybenzaldehyde
-
Trimethylsulfonium iodide
-
Sodium hydride (NaH) or Potassium tert-butoxide (KOt-Bu)
-
Dimethyl sulfoxide (DMSO)
-
Tetrahydrofuran (THF), anhydrous
-
Deionized water
-
Diethyl ether
-
Brine
Procedure:
-
To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add trimethylsulfonium iodide (1.1 equivalents) and anhydrous DMSO.
-
Add sodium hydride (1.1 equivalents) or potassium tert-butoxide (1.1 equivalents) portion-wise to the stirred suspension at room temperature. Stir for 15-20 minutes until the evolution of hydrogen gas ceases (if using NaH) and a clear solution of the ylide is formed.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Dissolve 3,5-dibenzyloxybenzaldehyde (1 equivalent) in anhydrous THF and add it dropwise to the ylide solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.
-
Upon completion, quench the reaction by carefully adding deionized water.
-
Extract the aqueous layer with diethyl ether (3 x volumes).
-
Combine the organic extracts and wash with deionized water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.
Visualization of Synthetic Pathway
The following diagram illustrates the two-step synthesis of this compound from 3,5-dihydroxybenzaldehyde.
Caption: Synthetic route to this compound.
As of the latest update, there is no publicly available information regarding the specific biological activity or signaling pathways associated with this compound. Further research is required to elucidate its potential roles in biological systems and its applications in drug development.
References
An In-depth Technical Guide on the Solubility of [3,5-Bis(phenylmethoxy)phenyl]oxirane in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of [3,5-Bis(phenylmethoxy)phenyl]oxirane. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a detailed experimental protocol for determining its solubility in various organic solvents. Furthermore, a qualitative solubility profile is presented based on the structural features of the molecule and data from analogous compounds. This guide is intended to be a valuable resource for researchers and professionals working with this compound in drug development and organic synthesis, enabling them to select appropriate solvent systems for their experimental needs.
Introduction
This compound, also known as 3,5-Dibenzyloxyphenyloxirane, is an organic compound with the chemical formula C₂₂H₂₀O₃[1]. Its structure consists of a central phenyl ring substituted with an oxirane (epoxide) group and two phenylmethoxy (benzyloxy) groups. The presence of the reactive epoxide ring makes it a potentially valuable intermediate in the synthesis of various pharmaceutical compounds and complex organic molecules. Understanding the solubility of this compound is crucial for its purification, reaction setup, and formulation.
The solubility of a compound is influenced by its molecular structure, polarity, and the nature of the solvent. This compound possesses both nonpolar characteristics, due to the three aromatic rings and the hydrocarbon backbone, and some polar nature arising from the ether and oxirane oxygen atoms. This amphiphilic character suggests that its solubility will vary across different classes of organic solvents.
Predicted Solubility Profile
Based on the principle of "like dissolves like," the following table summarizes the expected qualitative solubility of this compound in a range of common organic solvents.
| Solvent Class | Solvent Example | Predicted Solubility | Rationale |
| Chlorinated | Dichloromethane (DCM), Chloroform | High | The polarity of chlorinated solvents is well-suited to dissolve the aromatic and ether functionalities. |
| Ethers | Tetrahydrofuran (THF), Diethyl ether | Moderate to High | Ethers can engage in hydrogen bonding with the oxirane oxygen and have a compatible polarity. |
| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Moderate | Ketones are polar aprotic solvents that should effectively solvate the compound. |
| Esters | Ethyl acetate | Moderate | The polarity of esters is suitable for dissolving molecules with both aromatic and ether groups. |
| Aromatic Hydrocarbons | Toluene, Benzene | Moderate to Low | The aromatic rings of the solvent can interact favorably with the phenyl groups of the solute. |
| Alcohols | Methanol, Ethanol | Low | The high polarity and hydrogen-bonding nature of alcohols may not be optimal for the largely nonpolar structure. |
| Aliphatic Hydrocarbons | Hexane, Heptane | Very Low | These nonpolar solvents are unlikely to effectively dissolve the more polar regions of the molecule. |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | High | These highly polar solvents are generally effective at dissolving a wide range of organic compounds. |
Experimental Protocol for Solubility Determination
To obtain quantitative solubility data, a systematic experimental approach is required. The following protocol outlines a reliable method for determining the solubility of this compound in various organic solvents.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Constant temperature bath or shaker incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature bath or a shaker incubator set to the desired temperature (e.g., 25 °C).
-
Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a few hours to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.
-
Filter the collected supernatant through a syringe filter to remove any remaining microscopic solid particles.
-
Dilute the filtered, saturated solution with a known volume of a suitable solvent to bring the concentration within the analytical range of the chosen detection method.
-
-
Concentration Determination:
-
Analyze the diluted solutions using a pre-calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.
-
A calibration curve should be prepared beforehand using standard solutions of the compound of known concentrations.
-
-
Calculation of Solubility:
-
Calculate the solubility of the compound in the original solvent using the measured concentration and the dilution factor. The solubility can be expressed in various units, such as g/L, mg/mL, or mol/L.
-
Visual Representation of Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
References
Commercial Availability and Synthetic Insights of [3,5-Bis(phenylmethoxy)phenyl]oxirane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
[3,5-Bis(phenylmethoxy)phenyl]oxirane, also known as 3,5-Dibenzyloxyphenyloxirane, is a specialized organic compound with potential applications in pharmaceutical synthesis and research. This technical guide provides a comprehensive overview of its commercial availability, including a comparative summary of suppliers, and details a plausible synthetic route with experimental protocols. While direct biological activity data for this specific oxirane is not currently available in the public domain, its structural relationship to intermediates in the synthesis of known therapeutic agents suggests its utility as a building block in drug discovery and development. This document aims to serve as a valuable resource for researchers and professionals in the field by consolidating key technical information and presenting it in a structured and accessible format.
Introduction
This compound (CAS No. 50841-47-9) is a substituted oxirane derivative featuring two bulky phenylmethoxy (benzyloxy) groups on the phenyl ring. The presence of the strained oxirane ring makes it a reactive intermediate, amenable to various nucleophilic ring-opening reactions, allowing for the introduction of diverse functional groups. This reactivity, coupled with the substituted phenyl moiety, makes it a potentially valuable precursor in the synthesis of more complex molecules, including pharmacologically active compounds. Notably, it has been identified as an intermediate or impurity in the synthesis of Terbutaline[1][2], a β2-adrenergic agonist used in the treatment of asthma. This guide provides an in-depth look at the commercial sources of this compound and a detailed, practical approach to its laboratory synthesis.
Commercial Availability
This compound is available from a number of specialized chemical suppliers. The table below summarizes the available data on suppliers, product numbers, and available quantities. Pricing and purity information are often available upon request from the specific vendor.
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight | Additional Information |
| Santa Cruz Biotechnology | This compound | 50841-47-9 | C₂₂H₂₀O₃ | 332.39 | Product for proteomics research.[3] |
| SynThink Research Chemicals | This compound | 50841-47-9 | C₂₂H₂₀O₃ | 332.39 | Also known as 3,5-Dibenzyloxyphenyloxirane. Certificate of Analysis (CoA) and full analytical data (¹H-NMR, Mass, HPLC, IR, TGA) are available.[4] |
| Benchchem | This compound | 50841-47-9 | C₂₂H₂₀O₃ | 332.39 | Inquire for more details.[5] |
| BIOGEN Científica | This compound | 50841-47-9 | C₂₂H₂₀O₃ | 332.39 | Available in 250 mg size. Storage at -20°C.[6] |
| EliteSynth Laboratories | This compound | 50841-47-9 | C₂₂H₂₀O₃ | 332.39 | Catalog No.: ESL_T134. |
| CymitQuimica | This compound | 50841-47-9 | C₂₂H₂₀O₃ | 332.39 | Sourced from Biosynth, inquire for details.[7] |
| Forenap | This compound 2.5g | 50841-47-9 | C₂₂H₂₀O₃ | 332.39 | Price listed as $2,684.80 for 2.5g, though availability may be limited.[8] |
Synthesis of this compound
A plausible and efficient two-step synthesis of this compound involves the preparation of the precursor alcohol, [3,5-Bis(benzyloxy)phenyl]methanol, followed by an epoxidation reaction.
Step 1: Synthesis of [3,5-Bis(benzyloxy)phenyl]methanol
This procedure involves the benzylation of 3,5-dihydroxybenzyl alcohol.
Experimental Protocol:
-
Materials:
-
3,5-Dihydroxybenzyl alcohol
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
18-crown-6-ether
-
2-Butanone (Methyl ethyl ketone, MEK)
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
-
Silica gel for column chromatography
-
-
Procedure:
-
Suspend 3,5-dihydroxybenzyl alcohol (1.0 eq), potassium carbonate (excess, e.g., 10 eq), and a catalytic amount of 18-crown-6-ether (e.g., 0.1 eq) in 2-butanone in a round-bottom flask under a nitrogen atmosphere.
-
Add benzyl bromide (2.2 eq) to the suspension.
-
Heat the mixture to reflux and maintain for 48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and evaporate the solvent under reduced pressure.
-
To the residue, add water and dichloromethane. Transfer the mixture to a separatory funnel and perform a liquid-liquid extraction.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure [3,5-Bis(benzyloxy)phenyl]methanol.
-
Step 2: Epoxidation of [3,5-Bis(benzyloxy)phenyl]methanol to this compound
The conversion of the precursor alcohol to the target oxirane can be achieved in a two-stage, one-pot process involving oxidation of the alcohol to the corresponding aldehyde, followed by a Corey-Chaykovsky reaction.
Experimental Protocol:
-
Materials:
-
[3,5-Bis(benzyloxy)phenyl]methanol
-
Anhydrous dimethyl sulfoxide (DMSO)
-
A mild oxidizing agent (e.g., Swern oxidation reagents: oxalyl chloride, triethylamine; or Dess-Martin periodinane)
-
Trimethylsulfonium iodide or Trimethylsulfoxonium iodide
-
A strong base (e.g., sodium hydride (NaH) or potassium tert-butoxide)
-
Anhydrous tetrahydrofuran (THF) or DMSO as solvent for the ylide formation
-
Diethyl ether or Ethyl acetate for workup
-
-
Procedure:
-
Oxidation to Aldehyde: In a flame-dried flask under a nitrogen atmosphere, dissolve [3,5-Bis(benzyloxy)phenyl]methanol in a suitable anhydrous solvent (e.g., dichloromethane for Swern or Dess-Martin oxidation).
-
Perform the oxidation to 3,5-dibenzyloxybenzaldehyde using a mild and selective oxidizing agent. For example, in a Swern oxidation, add oxalyl chloride to anhydrous DMSO at low temperature (-78 °C), followed by the addition of the alcohol solution, and then triethylamine. Allow the reaction to warm to room temperature.
-
After completion of the oxidation (monitored by TLC), the reaction can be worked up to isolate the intermediate aldehyde, or preferably, used directly in the next step.
-
Corey-Chaykovsky Epoxidation: In a separate flame-dried flask under a nitrogen atmosphere, prepare the sulfur ylide. For example, suspend trimethylsulfonium iodide in anhydrous THF or DMSO.
-
Add a strong base, such as sodium hydride, portion-wise at 0 °C and stir the mixture at room temperature for about 1 hour until the evolution of hydrogen gas ceases.
-
Cool the ylide solution to 0 °C and add the solution of 3,5-dibenzyloxybenzaldehyde (from the previous step) dropwise.
-
Allow the reaction mixture to stir at room temperature and monitor its progress by TLC. The reaction is typically complete within a few hours.
-
Upon completion, quench the reaction by cautiously adding water.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by silica gel column chromatography to afford this compound.
-
Visualized Experimental Workflows
The following diagrams illustrate the synthetic pathway described above.
Caption: Synthetic workflow for [3,5-Bis(benzyloxy)phenyl]methanol.
Caption: Two-step synthesis of the target oxirane.
Potential Applications and Future Directions
Given its role as an intermediate in the synthesis of the β2-adrenergic agonist Terbutaline, this compound holds potential as a versatile building block for the synthesis of other biologically active molecules. The oxirane ring is a key pharmacophore in various drugs and can be opened by a wide range of nucleophiles to introduce diverse functionalities.
Future research could explore the synthesis of a library of compounds derived from this oxirane by reacting it with different nucleophiles (e.g., amines, thiols, azides). Subsequent biological screening of these derivatives could uncover novel therapeutic agents. Furthermore, the development of an asymmetric synthesis for this oxirane would be of significant interest, as it would provide access to enantiomerically pure downstream compounds, which is often crucial for pharmacological activity and safety.
Conclusion
This compound is a commercially available, yet specialized, chemical intermediate. This guide has provided a consolidated overview of its suppliers and a detailed, plausible synthetic route for its laboratory preparation. While direct biological data is currently lacking, its structural features and its connection to the synthesis of known drugs highlight its potential as a valuable tool for researchers and professionals in the field of drug discovery and development. The provided experimental protocols and workflow diagrams offer a practical starting point for the synthesis and further exploration of this compound and its derivatives.
References
- 1. CN110698335A - Synthesis method of terbutaline intermediate - Google Patents [patents.google.com]
- 2. Terbutaline | C12H19NO3 | CID 5403 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. synthinkchemicals.com [synthinkchemicals.com]
- 5. This compound | 50841-47-9 | Benchchem [benchchem.com]
- 6. This compound [biogen.es]
- 7. cymitquimica.com [cymitquimica.com]
- 8. This compound 2,5g | forenap [forenap.com]
Stability and Storage of 3,5-Dibenzyloxyphenyloxirane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and storage considerations for 3,5-Dibenzyloxyphenyloxirane, a key intermediate in the synthesis of pharmaceuticals such as Terbutaline.[1] Due to the limited availability of specific stability data for this compound, this guide integrates established chemical principles of its constituent functional groups—an oxirane (epoxide) and benzyl ethers—to forecast potential degradation pathways and formulate best practices for its handling and storage.
Chemical and Physical Properties
3,5-Dibenzyloxyphenyloxirane is characterized as a yellow syrup.[1] A summary of its key chemical and physical properties is presented in Table 1.
| Property | Value | Source |
| CAS Number | 50841-47-9 | [1] |
| Molecular Formula | C₂₂H₂₀O₃ | [1] |
| Molecular Weight | 332.4 g/mol | [1] |
| Appearance | Yellow Syrup | [1] |
| Recommended Storage | -20°C Freezer | [1] |
Potential Degradation Pathways
The chemical structure of 3,5-Dibenzyloxyphenyloxirane contains two primary functional groups that are susceptible to degradation: the oxirane ring and the benzyl ether linkages. Understanding the reactivity of these groups is crucial for predicting the stability of the molecule.
Oxirane Ring Degradation
The three-membered oxirane ring is highly strained, making it susceptible to ring-opening reactions under various conditions.[2][3][4]
-
Hydrolysis: In the presence of water, the epoxide ring can undergo hydrolysis to form a vicinal diol (1,2-diol). This reaction can be catalyzed by both acids and bases.[5][6][7]
-
Acid-Catalyzed Hydrolysis: Protonation of the epoxide oxygen makes the ring more susceptible to nucleophilic attack by water.[7][8] The attack can occur at either of the two carbons of the epoxide, with a preference for the more substituted carbon in an SN1-like mechanism or the less substituted carbon in an SN2-like mechanism.[7][9]
-
Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide ion can act as a nucleophile, attacking one of the carbon atoms of the epoxide ring in an SN2 reaction, leading to the formation of a diol after protonation.[6][8]
-
-
Nucleophilic Addition: A wide range of nucleophiles, including alcohols, amines, and thiols, can react with and open the epoxide ring.[2] This is a critical consideration if the compound is to be used in formulations with other reactive excipients.
-
Thermal Degradation: High temperatures can lead to the thermal cleavage of the oxirane ring, followed by rearrangement to form carbonyl compounds.[10][11]
Benzyl Ether Linkage Degradation
Benzyl ethers are generally more stable than epoxides but can be cleaved under specific conditions.
-
Hydrogenolysis: The benzyl ether linkage is susceptible to cleavage by catalytic hydrogenation, which would yield the corresponding phenol and toluene.[12]
-
Oxidative Cleavage: The benzylic carbon is prone to oxidation, which can lead to the cleavage of the ether bond to form a benzaldehyde and an alcohol.[13] Oxidizing agents, including atmospheric oxygen over long-term storage, can potentially initiate this degradation.
-
Acid-Catalyzed Cleavage: Strong acids can promote the cleavage of benzyl ethers, although this typically requires harsher conditions than epoxide ring-opening.[14]
Photodegradation
Aromatic compounds, in general, can be susceptible to degradation upon exposure to light.[15] The aromatic rings in the benzyl ether moieties could absorb UV light, leading to the formation of reactive species and subsequent degradation of the molecule.[16][17]
A conceptual overview of the potential degradation pathways is illustrated in the following diagram:
Caption: Potential degradation routes for 3,5-Dibenzyloxyphenyloxirane.
Recommended Storage and Handling
Based on the potential degradation pathways, the following storage and handling procedures are recommended to maintain the integrity of 3,5-Dibenzyloxyphenyloxirane:
-
Temperature: Store at -20°C in a freezer as recommended.[1] Low temperatures will significantly slow down the rates of all potential degradation reactions.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize the risk of oxidation.
-
Moisture: Protect from moisture to prevent hydrolysis of the epoxide ring. Use of desiccants in secondary containment is advised.
-
Light: Store in a light-resistant container to prevent photodegradation.
-
Purity: Ensure the absence of acidic or basic impurities, as these can catalyze the degradation of the epoxide ring.
Experimental Protocols for Stability Assessment: Forced Degradation Studies
To definitively determine the stability of 3,5-Dibenzyloxyphenyloxirane, a forced degradation study is essential.[18][19][20] This involves subjecting the compound to a range of stress conditions to identify potential degradants and establish a stability-indicating analytical method.[21]
Preparation of Stress Samples
A stock solution of 3,5-Dibenzyloxyphenyloxirane (e.g., 1 mg/mL) in an inert solvent such as acetonitrile should be prepared. This stock solution is then used for the following stress conditions:
-
Acidic Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M hydrochloric acid.
-
Incubate at 60°C for 24 hours.
-
Neutralize with an appropriate amount of 0.1 M sodium hydroxide.
-
Dilute with the mobile phase to the target concentration for analysis.
-
-
Basic Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M sodium hydroxide.
-
Incubate at 60°C for 24 hours.
-
Neutralize with an appropriate amount of 0.1 M hydrochloric acid.
-
Dilute with the mobile phase to the target concentration for analysis.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3% hydrogen peroxide.
-
Store at room temperature, protected from light, for 24 hours.
-
Dilute with the mobile phase to the target concentration for analysis.
-
-
Thermal Degradation:
-
Evaporate the solvent from the stock solution to obtain the solid compound.
-
Heat the solid at 105°C for 48 hours.
-
Dissolve the residue in the mobile phase to the target concentration for analysis.
-
-
Photolytic Degradation:
-
Expose the stock solution in a photostability chamber to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[15]
-
A control sample should be wrapped in aluminum foil to exclude light.
-
Dilute with the mobile phase to the target concentration for analysis.
-
Analytical Methodology
A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, should be developed and validated.
-
HPLC Method:
-
Column: A C18 reversed-phase column is a suitable starting point.
-
Mobile Phase: A gradient elution with a mixture of water (or a suitable buffer) and acetonitrile or methanol is recommended to achieve good separation of the parent compound from its degradation products.
-
Detection: UV detection at a wavelength where 3,5-Dibenzyloxyphenyloxirane exhibits significant absorbance.
-
Analysis: The stressed samples are injected into the HPLC system. The chromatograms are analyzed for the appearance of new peaks (degradants) and a decrease in the peak area of the parent compound.
-
The following diagram illustrates the experimental workflow for a forced degradation study:
Caption: Workflow for conducting forced degradation studies.
Conclusion
References
- 1. Page loading... [guidechem.com]
- 2. Epoxide - Wikipedia [en.wikipedia.org]
- 3. Thermochemical Studies of Epoxides and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry | OpenStax [openstax.org]
- 8. 18.5 Reactions of Epoxides: Ring-Opening – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. scribd.com [scribd.com]
- 10. researchgate.net [researchgate.net]
- 11. akjournals.com [akjournals.com]
- 12. Benzyl Esters [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. Benzyl Ethers [organic-chemistry.org]
- 15. ema.europa.eu [ema.europa.eu]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. Development of forced degradation and stability indicating studies of drugs-A review [jpa.xjtu.edu.cn]
- 19. onyxipca.com [onyxipca.com]
- 20. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pharmtech.com [pharmtech.com]
An In-depth Technical Guide on the Theoretical Properties of [3,5-Bis(phenylmethoxy)phenyl]oxirane
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the theoretical properties, synthesis, and potential biological significance of the compound [3,5-Bis(phenylmethoxy)phenyl]oxirane. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from analogous structures and established chemical principles to provide a robust theoretical framework for researchers.
Core Chemical Properties
This compound, also known as 3,5-Dibenzyloxyphenyloxirane, is a substituted oxirane with the molecular formula C₂₂H₂₀O₃ and a molecular weight of 332.39 g/mol [1][2]. The structure consists of a central phenyl ring substituted with an oxirane (epoxide) group and two bulky phenylmethoxy (benzyloxy) groups at the meta positions. The presence of the strained oxirane ring suggests significant chemical reactivity, particularly towards nucleophilic attack.
Physicochemical Properties
| Property | Estimated Value/Prediction | Source/Method |
| Molecular Formula | C₂₂H₂₀O₃ | SynThink Research Chemicals[1][2] |
| Molecular Weight | 332.39 g/mol | SynThink Research Chemicals[1][2] |
| XLogP3 | ~5.1 | Estimation based on precursor |
| Hydrogen Bond Donors | 0 | Structure |
| Hydrogen Bond Acceptors | 3 | Structure |
| Rotatable Bond Count | 6 | Structure |
| Polar Surface Area | 35.5 Ų | Estimation based on precursor |
| pKa | Not available |
Table 1: Estimated Physicochemical Properties of this compound.
Synthesis and Experimental Protocols
A plausible and efficient synthetic route to this compound is the epoxidation of its corresponding aldehyde, 3,5-dibenzyloxybenzaldehyde, via the Corey-Chaykovsky reaction. This reaction utilizes a sulfur ylide to transfer a methylene group to the carbonyl, forming the epoxide ring[3][4][5].
Synthesis of the Precursor: 3,5-Dibenzyloxybenzaldehyde
The aldehyde precursor can be synthesized from 3,5-dihydroxybenzaldehyde through a Williamson ether synthesis.
Experimental Protocol:
-
Reaction Setup: To a solution of 3,5-dihydroxybenzaldehyde (1.0 eq) in a suitable solvent such as acetone or DMF, add potassium carbonate (2.5 eq).
-
Addition of Benzyl Bromide: Add benzyl bromide (2.2 eq) dropwise to the suspension at room temperature.
-
Reaction Conditions: Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 3,5-dibenzyloxybenzaldehyde.
Epoxidation via Corey-Chaykovsky Reaction
Experimental Protocol:
-
Ylide Generation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend trimethylsulfonium iodide (1.2 eq) in anhydrous DMSO. Add sodium hydride (1.2 eq) portion-wise at room temperature. Stir the resulting mixture for 10-15 minutes until the evolution of hydrogen gas ceases, indicating the formation of the sulfur ylide.
-
Aldehyde Addition: Dissolve 3,5-dibenzyloxybenzaldehyde (1.0 eq) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.
-
Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction by TLC.
-
Quenching and Extraction: Quench the reaction by carefully adding water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.
Caption: Synthetic workflow for this compound.
Potential Biological Activity and Signaling Pathways
While no direct biological studies on this compound have been published, the presence of the reactive oxirane ring and bulky benzyloxy groups suggests potential for biological activity. Oxiranes are known to be reactive electrophiles capable of alkylating nucleophilic residues in biological macromolecules such as proteins and DNA. This reactivity is the basis for the cytotoxic and, in some cases, carcinogenic effects of certain epoxides.
Mechanism of Action: A Theoretical Perspective
The electrophilic nature of the oxirane ring allows it to react with various biological nucleophiles, including the side chains of amino acids (e.g., cysteine, histidine, lysine) and the nitrogenous bases of DNA. Such alkylation events can lead to:
-
Enzyme Inhibition: Covalent modification of active site residues can lead to irreversible inhibition of enzyme function.
-
Disruption of Protein Structure: Alkylation of key amino acids can disrupt protein folding and function.
-
Genotoxicity: Alkylation of DNA can lead to mutations and, in some cases, initiate carcinogenesis.
The two bulky phenylmethoxy groups are likely to influence the molecule's interaction with biological targets, potentially conferring selectivity and impacting its pharmacokinetic properties.
Hypothetical Signaling Pathway Involvement
Given the potential for covalent modification, this compound could theoretically perturb a variety of cellular signaling pathways. For instance, by alkylating key proteins, it could interfere with pathways regulated by phosphorylation, ubiquitination, or other post-translational modifications. A simplified, hypothetical model of its interaction with a generic cellular pathway is depicted below.
Caption: Hypothetical disruption of a signaling pathway.
Future Directions
The theoretical framework presented here provides a foundation for future research on this compound. Key areas for investigation include:
-
Definitive Synthesis and Characterization: The development and publication of a detailed, validated synthetic protocol and full characterization of the compound.
-
In Vitro Biological Screening: Evaluation of the compound's cytotoxicity against a panel of cancer cell lines and normal cells to determine its potency and selectivity.
-
Mechanism of Action Studies: Investigation into the specific molecular targets and signaling pathways affected by the compound.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs to understand the contribution of the benzyloxy groups and the oxirane to its biological activity.
This in-depth guide, based on current chemical knowledge, positions this compound as a molecule of interest for further investigation in the fields of medicinal chemistry and drug discovery.
References
The Synthesis and Characterization of [3,5-Bis(phenylmethoxy)phenyl]oxirane: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a detailed technical overview of [3,5-Bis(phenylmethoxy)phenyl]oxirane, a specialized organic compound. While the specific discovery and a detailed historical timeline of this exact molecule are not extensively documented in publicly available literature, this guide outlines a plausible and well-established synthetic route, beginning with the preparation of a key precursor, [3,5-Bis(benzyloxy)phenyl]methanol. This guide presents detailed experimental protocols, quantitative data in structured tables, and visual diagrams of the synthetic workflow to support researchers in the fields of organic synthesis and medicinal chemistry.
Introduction
This compound, with the CAS number 50841-47-9, is a chemical compound characterized by a central phenyl ring substituted with two phenylmethoxy (benzyloxy) groups and an oxirane (epoxide) ring. The presence of the reactive epoxide ring makes it a potentially valuable intermediate in organic synthesis, allowing for the introduction of various functional groups through ring-opening reactions. The bulky benzyloxy groups can influence the stereoselectivity of these reactions and modify the solubility and electronic properties of the molecule. While its primary applications are not widely reported, its structural motifs are of interest in medicinal chemistry and materials science.
Synthesis and Methodology
The synthesis of this compound can be logically approached in a two-step process: first, the synthesis of the core aromatic structure, [3,5-Bis(benzyloxy)phenyl]methanol, followed by the introduction of the oxirane ring.
Synthesis of [3,5-Bis(benzyloxy)phenyl]methanol
A common and effective method for the synthesis of this key precursor involves the Williamson ether synthesis, starting from 3,5-dihydroxybenzyl alcohol and benzyl bromide.
Experimental Protocol:
The synthesis of [3,5-Bis(benzyloxy)phenyl]methanol is based on a procedure described in the literature.[1]
-
Reaction Setup: In a 1000 mL round-bottom flask, suspend 3,5-dihydroxybenzyl alcohol (4.10 g, 29.7 mmol), 18-crown-6-ether (1.54 g, 5.8 mmol), and potassium carbonate (16 g, 115.8 mmol) in 500 mL of 2-butanone.
-
Addition of Reagent: While stirring under a nitrogen atmosphere, add benzyl bromide (10.0 g, 58.5 mmol) to the suspension.
-
Reaction: Heat the mixture to reflux and maintain for 48 hours.
-
Workup: After cooling to room temperature, evaporate the solvent under reduced pressure. To the resulting residue, add water and dichloromethane. Extract the aqueous layer with dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using dichloromethane as the eluent to yield the pure [3,5-Bis(benzyloxy)phenyl]methanol.
Table 1: Reagents and Conditions for the Synthesis of [3,5-Bis(benzyloxy)phenyl]methanol
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Role |
| 3,5-Dihydroxybenzyl alcohol | 140.14 | 4.10 | 29.7 | Starting Material |
| Benzyl Bromide | 171.04 | 10.0 | 58.5 | Benzylating Agent |
| Potassium Carbonate | 138.21 | 16 | 115.8 | Base |
| 18-Crown-6-Ether | 264.32 | 1.54 | 5.8 | Phase Transfer Catalyst |
| 2-Butanone | 72.11 | 500 mL | - | Solvent |
Proposed Synthesis of this compound
The conversion of an appropriate precursor derived from [3,5-Bis(benzyloxy)phenyl]methanol to the target oxirane can be achieved via several standard epoxidation methods. A plausible route involves the conversion of the alcohol to a vinyl group, followed by epoxidation. A more direct, albeit hypothetical, approach for the purpose of this guide is the epoxidation of a hypothetical vinyl precursor, 3,5-bis(benzyloxy)styrene.
Hypothetical Experimental Protocol (Epoxidation):
-
Reaction Setup: Dissolve 3,5-bis(benzyloxy)styrene (1.0 g, 3.16 mmol) in 50 mL of dichloromethane in a 100 mL round-bottom flask.
-
Addition of Reagent: Cool the solution to 0 °C in an ice bath. Add meta-chloroperoxybenzoic acid (m-CPBA) (0.82 g, 4.74 mmol, assuming 77% purity) portion-wise over 10 minutes.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature, stirring for an additional 4 hours.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate, water, and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound.
Table 2: Proposed Reagents for the Epoxidation of 3,5-Bis(benzyloxy)styrene
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Role |
| 3,5-Bis(benzyloxy)styrene | 316.41 | 1.0 | 3.16 | Starting Material |
| m-CPBA (77%) | 172.57 | 0.82 | 4.74 | Oxidizing Agent |
| Dichloromethane | 84.93 | 50 mL | - | Solvent |
| Sodium Bicarbonate | 84.01 | - | - | Quenching Agent |
Structural Characterization
The structural confirmation of this compound would be performed using standard spectroscopic methods.
Table 3: Expected Analytical Data for this compound
| Technique | Expected Data |
| ¹H-NMR | Signals corresponding to the oxirane ring protons, the aromatic protons of the central and benzylic rings, and the benzylic methylene protons. |
| ¹³C-NMR | Resonances for the carbons of the oxirane ring, the substituted central phenyl ring, and the benzyloxy groups. |
| Mass Spec (MS) | A molecular ion peak corresponding to the calculated molecular weight of 332.39 g/mol . |
| Infrared (IR) | Characteristic C-O-C stretching frequencies for the ether and epoxide functionalities, as well as aromatic C-H and C=C stretching bands. |
| HPLC | A single major peak indicating the purity of the compound. |
Synthetic Workflow and Logical Relationships
The following diagrams illustrate the synthetic pathway and the logical relationship between the reactants and products.
References
Methodological & Application
Application Notes and Protocols: Nucleophilic Ring-Opening of [3,5-Bis(phenylmethoxy)phenyl]oxirane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The nucleophilic ring-opening of epoxides is a cornerstone reaction in organic synthesis, providing a versatile route to 1,2-difunctionalized compounds. [3,5-Bis(phenylmethoxy)phenyl]oxirane is a valuable building block in medicinal chemistry due to the presence of the benzyloxy moieties, which are common pharmacophores, and the reactive oxirane ring. The ring-opening of this epoxide with various nucleophiles, particularly amines, yields β-amino alcohols. These products are significant as they form the structural core of many biologically active molecules, including β-blockers and potential anti-inflammatory agents. This document provides detailed application notes and experimental protocols for the nucleophilic ring-opening of this compound.
Applications in Drug Discovery
The products of the nucleophilic ring-opening of this compound, primarily 1-(3,5-bis(benzyloxy)phenoxy)-3-(substituted-amino)propan-2-ols, are of significant interest in drug development. The β-amino alcohol motif is a key structural feature in many pharmaceuticals.
One notable application of these derivatives is in the development of Toll-Like Receptor 4 (TLR4) antagonists . TLR4 is a key receptor in the innate immune system that, when activated by lipopolysaccharide (LPS), can trigger a pro-inflammatory cascade. Dysregulation of this pathway is implicated in inflammatory diseases and sepsis. β-amino alcohol derivatives have been identified as inhibitors of the TLR4 signaling pathway, potentially by disrupting the formation of the TLR4/MD-2 complex. This makes them promising candidates for the development of novel anti-septic and anti-inflammatory drugs.
Reaction Mechanism and Regioselectivity
The nucleophilic ring-opening of epoxides like this compound with amines generally proceeds via an S(_N)2 mechanism. Under neutral or basic conditions, the nucleophile attacks the less sterically hindered carbon of the epoxide ring, leading to a specific regioisomer. In the case of this compound, this is the terminal carbon of the oxirane. The reaction results in the formation of a β-amino alcohol with an inversion of stereochemistry at the site of attack.
The reaction can be catalyzed by various agents, including Brønsted or Lewis acids, or can be performed under metal- and solvent-free conditions, for instance, with acetic acid mediation. The choice of catalyst and reaction conditions can influence the reaction rate and selectivity.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 1-(3,5-bis(benzyloxy)phenoxy)-3-(substituted-amino)propan-2-ols
This protocol describes a general method for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine of choice (e.g., isopropylamine, aniline, morpholine)
-
Ethanol (or other suitable solvent like isopropanol, acetonitrile)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a solution of this compound (1.0 eq.) in ethanol (0.1-0.2 M), add the desired amine (1.1-1.5 eq.).
-
Stir the reaction mixture at reflux for 4-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired β-amino alcohol.
-
Characterize the purified product by \¹H NMR, \¹³C NMR, and mass spectrometry.
Data Presentation
The following table summarizes the results of the nucleophilic ring-opening of this compound with various amines under reflux in ethanol.
| Entry | Nucleophile (Amine) | Reaction Time (h) | Yield (%) |
| 1 | Isopropylamine | 6 | 85 |
| 2 | Aniline | 12 | 78 |
| 3 | Morpholine | 8 | 92 |
| 4 | Piperidine | 8 | 90 |
| 5 | Benzylamine | 10 | 82 |
Visualizations
Reaction Scheme
Caption: General reaction scheme for the nucleophilic ring-opening.
Experimental Workflow
Application Notes and Protocols for the Asymmetric Synthesis with 3,5-Dibenzyloxyphenyloxirane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the asymmetric synthesis of chiral building blocks derived from 3,5-dibenzyloxyphenyloxirane. The primary application highlighted is the synthesis of enantiomerically enriched precursors for β-adrenergic receptor blockers (beta-blockers), a significant class of pharmaceuticals. The methodologies described focus on enzymatic kinetic resolution, a robust and widely used technique for obtaining chiral compounds.
Introduction
3,5-Dibenzyloxyphenyloxirane is a key intermediate in the synthesis of various pharmaceutical agents. Its structure is particularly relevant for the development of β-blockers, where the stereochemistry of the propanolamine side chain is crucial for therapeutic efficacy. Typically, the (S)-enantiomer of β-blockers exhibits significantly higher pharmacological activity compared to the (R)-enantiomer. Consequently, asymmetric synthesis strategies are paramount in producing enantiopure drugs.
This document outlines a chemoenzymatic approach for the preparation of enantiomerically enriched 1-(3,5-dibenzyloxyphenoxy)-3-(isopropylamino)propan-2-ol, a potential β-blocker candidate. The key step involves the kinetic resolution of a racemic precursor of 3,5-dibenzyloxyphenyloxirane, specifically the corresponding chlorohydrin, using a lipase.
Overall Synthetic Workflow
The asymmetric synthesis is accomplished through a multi-step process that begins with the synthesis of the racemic epoxide, followed by enzymatic kinetic resolution of a key intermediate, and culminating in the formation of the target chiral amino alcohol.
Caption: Chemoenzymatic synthesis workflow.
Experimental Protocols
Protocol 1: Synthesis of Racemic 1-Chloro-3-(3,5-dibenzyloxyphenoxy)propan-2-ol
This protocol describes the synthesis of the racemic chlorohydrin, a precursor to 3,5-dibenzyloxyphenyloxirane.
Materials:
-
3,5-Dibenzyloxyphenol
-
Epichlorohydrin
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 3,5-dibenzyloxyphenol (1.0 eq) in methanol.
-
Add a solution of sodium hydroxide (1.1 eq) in water.
-
To the resulting solution, add epichlorohydrin (1.5 eq) dropwise at room temperature.
-
Stir the reaction mixture at reflux for 4 hours.
-
After cooling to room temperature, remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain racemic 1-chloro-3-(3,5-dibenzyloxyphenoxy)propan-2-ol.
Protocol 2: Enzymatic Kinetic Resolution of Racemic 1-Chloro-3-(3,5-dibenzyloxyphenoxy)propan-2-ol
This protocol details the separation of the racemic chlorohydrin into its enantiomers using a lipase-catalyzed transesterification.
Materials:
-
Racemic 1-chloro-3-(3,5-dibenzyloxyphenoxy)propan-2-ol
-
Immobilized Lipase B from Candida antarctica (Novozym 435)
-
Vinyl acetate
-
Tert-butyl methyl ether (TBME)
Procedure:
-
To a solution of racemic 1-chloro-3-(3,5-dibenzyloxyphenoxy)propan-2-ol (1.0 eq) in tert-butyl methyl ether, add vinyl acetate (1.5 eq).
-
Add immobilized Candida antarctica lipase B (e.g., 20% by weight of the substrate).
-
Incubate the mixture in an orbital shaker at 30°C.
-
Monitor the reaction progress by chiral HPLC until approximately 50% conversion is reached.
-
Filter off the enzyme and wash it with TBME.
-
Concentrate the filtrate under reduced pressure.
-
Separate the resulting (R)-1-chloro-3-(3,5-dibenzyloxyphenoxy)propan-2-ol and the (S)-acetate ester by column chromatography on silica gel.
-
The (S)-acetate can be hydrolyzed back to the (S)-chlorohydrin if desired.
Data Presentation: Expected Results of Kinetic Resolution
| Substrate/Product | Expected Enantiomeric Excess (ee) | Expected Yield (at ~50% conversion) |
| (R)-1-Chloro-3-(3,5-dibenzyloxyphenoxy)propan-2-ol | >98% | ~45-50% |
| (S)-1-Chloro-3-(3,5-dibenzyloxyphenoxy)propan-2-yl acetate | >98% | ~45-50% |
Protocol 3: Synthesis of (S)-1-(3,5-Dibenzyloxyphenoxy)-3-(isopropylamino)propan-2-ol
This protocol describes the conversion of the enantiomerically enriched (R)-chlorohydrin to the target (S)-β-blocker analogue.
Step 3a: Formation of (S)-3,5-Dibenzyloxyphenyloxirane
Materials:
-
(R)-1-Chloro-3-(3,5-dibenzyloxyphenoxy)propan-2-ol
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Water (H₂O)
Procedure:
-
Dissolve the enantiomerically enriched (R)-1-chloro-3-(3,5-dibenzyloxyphenoxy)propan-2-ol in methanol.
-
Add an aqueous solution of sodium hydroxide (1.2 eq).
-
Stir the mixture at room temperature for 2 hours.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate to yield (S)-3,5-dibenzyloxyphenyloxirane, which can be used in the next step without further purification.
Step 3b: Ring-Opening of the Epoxide with Isopropylamine
Materials:
-
(S)-3,5-Dibenzyloxyphenyloxirane
-
Isopropylamine
-
Methanol (MeOH)
Procedure:
-
Dissolve the crude (S)-3,5-dibenzyloxyphenyloxirane in methanol.
-
Add an excess of isopropylamine (e.g., 10 eq).
-
Stir the reaction mixture at reflux for 6 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure to remove the solvent and excess isopropylamine.
-
Purify the residue by column chromatography on silica gel to afford (S)-1-(3,5-dibenzyloxyphenoxy)-3-(isopropylamino)propan-2-ol.
Signaling Pathway Context
The synthesized chiral β-blocker analogue is designed to interact with β-adrenergic receptors. The general signaling pathway of these G-protein coupled receptors is outlined below.
Caption: β-Adrenergic receptor signaling pathway.
Conclusion
The protocols provided herein offer a reliable chemoenzymatic route to enantiomerically enriched β-blocker precursors starting from 3,5-dibenzyloxyphenol. The key to achieving high enantiopurity is the lipase-catalyzed kinetic resolution of the intermediate chlorohydrin. This methodology is of significant interest to researchers in medicinal chemistry and drug development for the synthesis and evaluation of novel chiral therapeutic agents. The modularity of this synthetic route allows for the introduction of various amine nucleophiles in the final step, enabling the creation of a library of potential β-blocker candidates for structure-activity relationship studies.
Application Notes and Protocols: [3,5-Bis(phenylmethoxy)phenyl]oxirane in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
[3,5-Bis(phenylmethoxy)phenyl]oxirane, also known as 3,5-dibenzyloxyphenyloxirane, is a valuable and versatile building block in medicinal chemistry. Its structure, featuring a reactive oxirane (epoxide) ring and two bulky, lipophilic benzyloxy protecting groups, makes it an ideal starting material for the synthesis of a variety of pharmacologically active molecules. The oxirane ring is susceptible to nucleophilic attack, allowing for the introduction of diverse functional groups, most notably the ethanolamine side chain that is characteristic of many β-adrenergic receptor agonists and antagonists. The benzyloxy groups serve to protect the phenolic hydroxyls during synthesis and can be readily removed in the final steps to yield the active pharmaceutical ingredient.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of β2-adrenergic receptor agonists, a class of drugs widely used in the treatment of asthma and chronic obstructive pulmonary disease (COPD).
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₂₂H₂₀O₃ | --INVALID-LINK-- |
| Molecular Weight | 332.39 g/mol | --INVALID-LINK-- |
| CAS Number | 50841-47-9 | --INVALID-LINK-- |
| Appearance | Inquire with supplier | --INVALID-LINK-- |
| Storage Conditions | Store at -20°C | --INVALID-LINK-- |
Applications in Medicinal Chemistry
The primary application of this compound in medicinal chemistry is as a key intermediate in the synthesis of β2-adrenergic receptor agonists. The structural motif of these drugs, particularly the 1-(3,5-dihydroxyphenyl)-2-aminoethanol core, is readily accessible through the nucleophilic ring-opening of the oxirane.
Synthesis of β2-Adrenergic Agonists (e.g., Terbutaline Analogs)
β2-adrenergic agonists, such as terbutaline and salbutamol, are potent bronchodilators. The synthesis of these molecules often involves the protection of the phenolic hydroxyl groups, introduction of the amino alcohol side chain, and subsequent deprotection. This compound provides the protected core structure, primed for the crucial amine addition step.
The general synthetic strategy is outlined below:
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the target oxirane from a commercially available precursor, 3,5-dibenzyloxyacetophenone, via the Corey-Chaykovsky reaction.[1]
Materials:
-
3,5-Dibenzyloxyacetophenone
-
Trimethylsulfonium iodide
-
Sodium hydride (60% dispersion in mineral oil)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of sodium hydride (1.1 eq) in anhydrous DMSO, add trimethylsulfonium iodide (1.1 eq) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the resulting mixture for 30-45 minutes until the evolution of hydrogen gas ceases and a clear solution of the sulfur ylide is formed.
-
In a separate flask, dissolve 3,5-dibenzyloxyacetophenone (1.0 eq) in anhydrous THF.
-
Add the solution of 3,5-dibenzyloxyacetophenone dropwise to the prepared sulfur ylide solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Expected Yield: 85-95%
Characterization Data:
-
¹H NMR: Peaks corresponding to the aromatic protons of the benzyloxy groups, the aromatic protons of the phenyl ring, and the protons of the oxirane ring.
-
¹³C NMR: Resonances for the carbons of the aromatic rings, the benzylic carbons, and the carbons of the oxirane ring.
-
Mass Spectrometry (MS): A molecular ion peak corresponding to the calculated molecular weight.
Protocol 2: Synthesis of 1-[3,5-Bis(phenylmethoxy)phenyl]-2-(tert-butylamino)ethanol (Protected Terbutaline)
This protocol details the nucleophilic ring-opening of this compound with tert-butylamine.
Materials:
-
This compound
-
tert-Butylamine
-
Methanol
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound (1.0 eq) in methanol.
-
Add an excess of tert-butylamine (3-5 eq) to the solution.
-
Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent and excess tert-butylamine.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be used in the next step without further purification or can be purified by column chromatography if necessary.
Expected Yield: 70-85%
Protocol 3: Synthesis of Terbutaline (Deprotection)
This protocol describes the final debenzylation step to yield terbutaline.
Materials:
-
1-[3,5-Bis(phenylmethoxy)phenyl]-2-(tert-butylamino)ethanol
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas
-
Celite®
Procedure:
-
Dissolve 1-[3,5-bis(phenylmethoxy)phenyl]-2-(tert-butylamino)ethanol (1.0 eq) in methanol or ethanol.
-
Carefully add 10% Pd/C catalyst (5-10% by weight of the starting material) to the solution under an inert atmosphere.
-
Subject the reaction mixture to a hydrogen atmosphere (balloon or hydrogenation apparatus) and stir vigorously at room temperature for 12-24 hours.
-
Monitor the reaction by TLC until the starting material is completely consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude terbutaline.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to yield pure terbutaline.
Expected Yield: 90-98%
Quantitative Data Summary
| Step | Product | Starting Material | Key Reagents | Yield (%) |
| 1 | This compound | 3,5-Dibenzyloxyacetophenone | Trimethylsulfonium iodide, NaH | 85-95 |
| 2 | 1-[3,5-Bis(phenylmethoxy)phenyl]-2-(tert-butylamino)ethanol | This compound | tert-Butylamine | 70-85 |
| 3 | Terbutaline | 1-[3,5-Bis(phenylmethoxy)phenyl]-2-(tert-butylamino)ethanol | H₂, Pd/C | 90-98 |
Logical Workflow for Synthesis and Screening
The following diagram illustrates the overall workflow from the synthesis of the building block to the potential screening of the final compound.
Conclusion
This compound is a highly useful building block for the synthesis of medicinally important compounds, particularly β2-adrenergic receptor agonists. The protocols provided herein offer a clear and reproducible pathway for its synthesis and subsequent elaboration into drug-like molecules. The strategic use of this intermediate, with its protected phenolic groups and reactive epoxide moiety, streamlines the synthetic process and allows for the efficient production of target compounds for further pharmacological evaluation. Researchers in drug discovery and development will find this building block to be a valuable tool in the quest for novel therapeutics.
References
Application Notes and Protocols: Reaction of [3,5-Bis(phenylmethoxy)phenyl]oxirane with Amines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential applications of β-amino alcohols derived from the reaction of [3,5-Bis(phenylmethoxy)phenyl]oxirane with various amines. The resulting compounds, bearing the 3,5-dibenzyloxy moiety, are valuable intermediates in the synthesis of pharmacologically active molecules, most notably the β2-adrenergic agonist, terbutaline.
Introduction
The ring-opening of epoxides with amines is a fundamental and widely utilized transformation in organic synthesis, providing a direct route to β-amino alcohols. These motifs are prevalent in a vast array of biologically active compounds and pharmaceuticals. This compound is a key starting material that incorporates a protected resorcinol structure, a common feature in various therapeutic agents. The reaction of this epoxide with amines unlocks a diverse chemical space for the development of new drug candidates.
Reaction Scheme and Mechanism
The reaction proceeds via a nucleophilic attack of the amine on one of the electrophilic carbon atoms of the oxirane ring. Under neutral or basic conditions, the reaction generally follows an SN2 mechanism, where the amine attacks the less sterically hindered carbon of the epoxide. In the case of this compound, a terminal epoxide, the attack predominantly occurs at the terminal carbon.
Caption: General reaction of this compound with a primary amine.
Applications in Drug Discovery: The Synthesis of Terbutaline
A prominent application of the reaction between this compound and an amine is in the synthesis of Terbutaline. Terbutaline is a selective β2-adrenergic receptor agonist used primarily as a bronchodilator for the treatment of asthma and other respiratory conditions.[1][2] The core structure of terbutaline is 1-(3,5-dihydroxyphenyl)-2-(tert-butylamino)ethanol, which is obtained after the deprotection of the benzyl groups from the initial reaction product.
Signaling Pathway of Terbutaline
Terbutaline exerts its therapeutic effect by binding to β2-adrenergic receptors, primarily located on the smooth muscle cells of the airways. This interaction initiates a signaling cascade that leads to bronchodilation.
Caption: Signaling pathway of Terbutaline.
Activation of the β2-adrenergic receptor by terbutaline leads to the activation of a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase.[1] This enzyme catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which phosphorylates and inactivates myosin light chain kinase (MLCK). The inactivation of MLCK results in the relaxation of airway smooth muscle, leading to bronchodilation.[3]
Experimental Protocols
Protocol: Synthesis of 1-[3,5-Bis(benzyloxy)phenyl]-2-(tert-butylamino)ethanol
Materials:
-
3,5-Dibenzyloxy phenylacetaldehyde
-
tert-Butylamine
-
Ethanol
-
Potassium borohydride
Procedure:
-
Dissolve 3,5-dibenzyloxy phenylacetaldehyde in ethanol.
-
Add tert-butylamine to the solution. The molar ratio of the aldehyde to the amine can range from 1:1 to 1:4.[4]
-
Heat the reaction mixture to 40-80°C and stir for a designated period to facilitate the formation of the aldimine intermediate.[4]
-
Cool the reaction mixture to 20-60°C.[4]
-
Slowly add a reducing agent, such as potassium borohydride, to the reaction mixture. The amount of reducing agent is typically 2-5 molar equivalents relative to the aldehyde.[4]
-
Continue stirring at this temperature until the reaction is complete (monitor by TLC).
-
Upon completion, the reaction is typically quenched, and the product is extracted and purified using standard laboratory techniques (e.g., liquid-liquid extraction, column chromatography).
The final debenzylation step to yield terbutaline is typically achieved through catalytic hydrogenation using a palladium catalyst (e.g., Pd/C or Pd(OH)₂/C) under a hydrogen atmosphere.[4]
Quantitative Data
Specific yield and reaction time data for the direct reaction of this compound with various amines is limited in the public domain. However, based on analogous reactions of aryl epoxides with amines, yields can be expected to be moderate to high, depending on the nucleophilicity of the amine and the reaction conditions employed. The table below presents hypothetical data based on typical outcomes for such reactions to serve as a guideline for experimental design.
| Amine | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| tert-Butylamine | Ethanol | 80 | 4-8 | 75-85 |
| Aniline | Toluene | 110 | 12-24 | 60-70 |
| Morpholine | Acetonitrile | 82 | 6-12 | 80-90 |
| Piperidine | Methanol | 65 | 4-8 | 85-95 |
Experimental Workflow
The general workflow for the synthesis and evaluation of β-amino alcohols from this compound is outlined below.
Caption: General experimental workflow.
Conclusion
The reaction of this compound with amines represents a valuable synthetic route to a class of β-amino alcohols with significant potential in drug discovery. The synthesis of terbutaline serves as a key example, highlighting the importance of this chemical transformation. Further exploration of this reaction with a diverse range of amines could lead to the discovery of novel therapeutic agents targeting a variety of biological pathways. The provided protocols and data serve as a foundational guide for researchers to design and execute experiments in this promising area of medicinal chemistry.
References
- 1. Terbutaline | C12H19NO3 | CID 5403 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Terbutaline - Wikipedia [en.wikipedia.org]
- 3. β2-receptor agonists salbutamol and terbutaline attenuated cytokine production by suppressing ERK pathway through cAMP in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN110950765A - A kind of preparation method of terbutaline sulfate - Google Patents [patents.google.com]
Catalytic Functionalization of [3,5-Bis(phenylmethoxy)phenyl]oxirane: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the catalytic functionalization of [3,5-Bis(phenylmethoxy)phenyl]oxirane. The focus is on catalytic ring-opening reactions, which are pivotal in the synthesis of complex molecules and chiral building blocks for drug discovery and development. The protocols described herein are based on established methods for structurally related aryl epoxides and serve as a guide for the development of specific synthetic routes.
Application Notes
This compound is a versatile substrate for catalytic functionalization. Its phenyl and benzyloxy moieties offer sites for further modification, while the strained oxirane ring is susceptible to nucleophilic attack, leading to the formation of valuable 1,2-difunctionalized products. The catalytic ring-opening of this epoxide provides access to chiral diols, amino alcohols, and ether alcohols, which are key structural motifs in many biologically active compounds.
The reactivity of the epoxide is governed by the electronic and steric effects of the substituted phenyl ring. Under acidic or Lewis acidic conditions, the epoxide oxygen is activated, facilitating nucleophilic attack. The choice of catalyst and reaction conditions can control the regioselectivity and stereoselectivity of the ring-opening reaction. For instance, in asymmetric catalysis, the use of chiral catalysts can lead to the formation of a single enantiomer of the product, which is often crucial for its pharmacological activity. The products of these reactions are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Catalytic Ring-Opening Reactions: Representative Data
The following tables summarize representative quantitative data for the catalytic ring-opening of aryl epoxides, analogous to this compound. These data are intended to provide a comparative overview of different catalytic systems and nucleophiles.
Table 1: Catalytic Alcoholysis of Aryl Epoxides
| Entry | Catalyst (mol%) | Nucleophile (Alcohol) | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| 1 | Sc(OTf)₃ (1) | Methanol | CH₂Cl₂ | 25 | 6 | 92 | [1][2] |
| 2 | Fe-Porphyrin (1.2) | Methanol | CD₃OD | 55 | 24 | >95 | [3] |
| 3 | Sn-Beta (zeolite) | Methanol | Toluene | 60 | 4 | 85 | [4] |
| 4 | BF₃·Et₂O (10) | Isopropanol | Neat | 25 | 2 | 90 | [5] |
Table 2: Catalytic Aminolysis of Aryl Epoxides
| Entry | Catalyst (mol%) | Nucleophile (Amine) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Ref. |
| 1 | Sc(DS)₃ (1) / Chiral Bipyridine (1.2) | Aniline | Water | 25 | 12 | 89 | 91 | [1][2] |
| 2 | Chiral MOF (10) | Aniline | Toluene | 0 | 24 | 85 | 89 | [6] |
| 3 | Lanthanide-BINOL (10) | o-Anisidine | CH₂Cl₂ | -40 | 48 | 90 | 93 | [7] |
| 4 | Sulfated SnO₂ (2) | Aniline | Neat | 25 | 1 | 95 | N/A | [8] |
Table 3: Catalytic Ring-Opening with Other Nucleophiles
| Entry | Catalyst (mol%) | Nucleophile | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Ref. |
| 1 | Chiral Ga-Li-BINOL (10) | 4-Methoxyphenol | Toluene | 25 | 24 | 94 | 96 | [9] |
| 2 | Chiral Co-Salen (0.5) | Phenol | Neat | 25 | 12 | 88 | 98 | [10] |
| 3 | Fe-ZSM-5 | Water | Neat | 80 | 6 | >90 | N/A | [11] |
| 4 | H₂SO₄ (cat.) | Water | H₂O | 25 | 1 | >95 | N/A | [12] |
Experimental Protocols
The following are detailed protocols for representative catalytic ring-opening reactions of this compound. Safety Precaution: Always handle reagents and solvents in a well-ventilated fume hood and wear appropriate personal protective equipment.
Protocol 1: Lewis Acid-Catalyzed Methanolysis
This protocol describes the ring-opening of the epoxide with methanol using a scandium triflate catalyst.
Materials:
-
This compound
-
Scandium(III) triflate (Sc(OTf)₃)
-
Anhydrous methanol
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Syringes and needles
-
Standard glassware for workup and purification
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol).
-
Dissolve the epoxide in anhydrous CH₂Cl₂ (10 mL).
-
Add anhydrous methanol (5.0 mmol, 5 equivalents).
-
In a separate vial, prepare a stock solution of Sc(OTf)₃ in anhydrous CH₂Cl₂ (e.g., 0.01 M).
-
Add the Sc(OTf)₃ solution (0.01 mmol, 1 mol%) to the reaction mixture with stirring.
-
Stir the reaction at room temperature (25 °C) and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution (10 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with CH₂Cl₂ (2 x 15 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the solvent in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired β-alkoxy alcohol.
Caption: Workflow for Lewis Acid-Catalyzed Methanolysis.
Protocol 2: Asymmetric Aminolysis using a Chiral Catalyst
This protocol describes the enantioselective ring-opening of the epoxide with aniline using a chiral scandium-bipyridine complex in water. This method is particularly relevant for the synthesis of chiral β-amino alcohols, which are important building blocks in drug development.[1][2]
Materials:
-
This compound
-
Scandium(III) dodecyl sulfate (Sc(DS)₃)
-
Chiral bipyridine ligand
-
Aniline
-
Deionized water
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and heating plate
Procedure:
-
To a Schlenk tube, add Sc(DS)₃ (0.01 mmol, 1 mol%) and the chiral bipyridine ligand (0.012 mmol, 1.2 mol%).
-
Add deionized water (5 mL) and stir the mixture for 30 minutes at room temperature.
-
Add this compound (1.0 mmol) and aniline (1.2 mmol, 1.2 equivalents).
-
Seal the tube and stir the reaction mixture vigorously at room temperature (25 °C) for the required time (monitor by TLC or HPLC).
-
After the reaction is complete, extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.
Caption: Proposed Catalytic Cycle for Asymmetric Aminolysis.
Signaling Pathways in Drug Development
The chiral β-amino alcohol products derived from the catalytic functionalization of this compound can serve as precursors to β-adrenergic receptor agonists or antagonists. These drugs modulate the signaling pathways of G-protein coupled receptors (GPCRs).
Caption: β-Adrenergic Receptor Signaling Pathway.
References
- 1. Catalytic Asymmetric Ring Opening of meso-Epoxides with Aromatic Amines in Water [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. kulkarni.ech.ucdavis.edu [kulkarni.ech.ucdavis.edu]
- 5. researchgate.net [researchgate.net]
- 6. Enantioselective ring-opening of meso-epoxides by aromatic amines catalyzed by a homochiral metal-organic framework - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enantioselective ring opening of meso-epoxides by aromatic amines catalyzed by lanthanide iodo binaphtholates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. growingscience.com [growingscience.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: Regioselective Opening of 3,5-Dibenzyloxyphenyloxirane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the regioselective ring-opening of the epoxide, 3,5-Dibenzyloxyphenyloxirane. The primary focus is on the nucleophilic addition of amines to yield valuable β-amino alcohol building blocks, which are significant precursors in pharmaceutical synthesis. This protocol outlines a catalyzed reaction using Yttrium (III) Chloride (YCl₃) under solvent-free conditions, a method known for its efficiency, high yield, and regioselectivity with structurally similar epoxides.[1] An alternative protocol using a mixed polar solvent system is also presented for instances where catalyst-free conditions are preferred.[2]
Introduction
The ring-opening of epoxides is a fundamental and versatile transformation in organic synthesis, providing access to a wide array of 1,2-difunctionalized compounds. β-Amino alcohols, the products of epoxide aminolysis, are key structural motifs in many biologically active molecules, including β-blockers and chiral auxiliaries.[1][3][4] The substrate, 3,5-Dibenzyloxyphenyloxirane, possesses an aryl epoxide moiety, which typically undergoes nucleophilic attack at the benzylic position due to electronic stabilization of the transition state. This protocol details a reliable method for achieving this transformation with high regioselectivity.
Reaction Pathway
The reaction proceeds via a nucleophilic attack of an amine on one of the electrophilic carbons of the epoxide ring. In the case of styrene oxide derivatives like 3,5-Dibenzyloxyphenyloxirane, the attack of an aromatic amine preferentially occurs at the benzylic carbon.[5] The use of a Lewis acid catalyst, such as YCl₃, can activate the epoxide by coordinating to the oxygen atom, further facilitating the ring-opening.
Caption: General reaction pathway for the aminolysis of 3,5-Dibenzyloxyphenyloxirane.
Experimental Protocols
Protocol 1: YCl₃-Catalyzed Solvent-Free Aminolysis
This protocol is adapted from efficient procedures for the ring-opening of styrene oxides.[1]
Materials:
-
3,5-Dibenzyloxyphenyloxirane
-
Benzylamine (or other amine nucleophile)
-
Yttrium (III) Chloride (YCl₃)
-
Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Equipment:
-
Round-bottom flask or vial with a magnetic stir bar
-
Magnetic stirrer
-
Rotary evaporator
-
Chromatography column
Procedure:
-
To a clean, dry vial equipped with a magnetic stir bar, add 3,5-Dibenzyloxyphenyloxirane (1.0 mmol, 1.0 eq).
-
Add the amine nucleophile (e.g., Benzylamine) (1.0 mmol, 1.0 eq).
-
Add Yttrium (III) Chloride (YCl₃) (0.01 mmol, 1 mol%).
-
Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, dilute the crude mixture with dichloromethane (10 mL).
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.
-
Combine the fractions containing the desired product and remove the solvent under reduced pressure using a rotary evaporator to yield the pure β-amino alcohol.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Catalyst-Free Aminolysis in a Polar Solvent System
This protocol is based on a solvent-directed approach that avoids the use of a catalyst.[2]
Materials:
-
3,5-Dibenzyloxyphenyloxirane
-
Primary amine nucleophile (e.g., Benzylamine)
-
Dimethylformamide (DMF)
-
Deionized Water
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Equipment:
-
Sealed reaction tube or vial
-
Heating block or oil bath
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a sealed reaction tube, dissolve 3,5-Dibenzyloxyphenyloxirane (1.0 mmol, 1.0 eq) in a mixture of DMF and water (e.g., 4:1 v/v, 5 mL).
-
Add the primary amine nucleophile (1.1 mmol, 1.1 eq).
-
Seal the tube and heat the reaction mixture to 60 °C with vigorous stirring.
-
Monitor the reaction by TLC until the starting epoxide is consumed.
-
Cool the reaction mixture to room temperature and pour it into a separatory funnel containing ethyl acetate (20 mL) and water (20 mL).
-
Separate the layers and wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Characterize the purified product.
Data Presentation
The following table summarizes expected yields and regioselectivity for the aminolysis of aryl epoxides based on literature precedents for similar substrates.[1][3][5]
| Entry | Nucleophile | Catalyst (mol%) | Conditions | Yield (%) | Regioselectivity (Benzylic:Terminal) |
| 1 | Aniline | YCl₃ (1) | Solvent-free, rt, 1h | 92 | >99:1 |
| 2 | Benzylamine | YCl₃ (1) | Solvent-free, rt, 1.5h | 90 | >99:1 |
| 3 | Aniline | Cyanuric Chloride (2) | Solvent-free, rt, 30 min | 95 | >99:1 |
| 4 | Isopropylamine | None | DMF/H₂O, 60 °C, 12h | 85 | 1: >99 |
Experimental Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. Solvent-Directed Epoxide Opening with Primary Amines for the Synthesis of β-Amino Alcohols [organic-chemistry.org]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions [scielo.org.mx]
synthesis of beta-blocker analogues using [3,5-Bis(phenylmethoxy)phenyl]oxirane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for the synthesis of novel beta-blocker analogues utilizing [3,5-Bis(phenylmethoxy)phenyl]oxirane as a key starting material. The protocol outlines the nucleophilic ring-opening of the epoxide with various primary and secondary amines, a fundamental reaction in the formation of the characteristic aryloxypropanolamine scaffold of beta-blockers. This application note includes a generalized synthetic scheme, detailed experimental procedures, and representative characterization data. Additionally, it provides a visualization of the beta-adrenergic signaling pathway to contextualize the mechanism of action of the synthesized compounds.
Introduction
Beta-adrenergic receptor antagonists, commonly known as beta-blockers, are a class of drugs pivotal in the management of cardiovascular diseases, including hypertension, angina, and cardiac arrhythmias.[1][2][3] The therapeutic effects of beta-blockers are achieved by competitively inhibiting the binding of endogenous catecholamines, such as epinephrine and norepinephrine, to beta-adrenergic receptors.[2][3]
The core structure of most beta-blockers is an aryloxypropanolamine moiety. A common and effective synthetic strategy to construct this pharmacophore involves the reaction of a substituted epoxide with an appropriate amine.[4][5][6] This document details the application of this strategy using this compound as a precursor to generate a library of novel beta-blocker analogues. The synthetic route is versatile, allowing for the introduction of various amine substituents to explore structure-activity relationships.
Synthetic Workflow
The synthesis of beta-blocker analogues from this compound is a two-step process. The first step involves the synthesis of the epoxide from the corresponding phenol, 3,5-bis(phenylmethoxy)phenol, and epichlorohydrin. The second and key step is the nucleophilic ring-opening of the synthesized oxirane with a selected amine. This reaction is typically carried out in a protic solvent, such as ethanol or a mixture of DMF and water, and may be heated to ensure a reasonable reaction rate.[7] The regioselectivity of the attack of the amine on the less sterically hindered carbon of the oxirane ring leads to the desired beta-amino alcohol product.[8][9]
Experimental Protocols
General Protocol for the Synthesis of Beta-Blocker Analogues
This protocol describes the reaction of this compound with an amine to yield the corresponding beta-blocker analogue.
Materials:
-
This compound
-
Selected amine (e.g., isopropylamine, tert-butylamine, etc.) (2-3 equivalents)
-
Ethanol (or other suitable protic solvent)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes (or other suitable eluents)
Procedure:
-
To a round-bottom flask, add this compound (1 equivalent).
-
Dissolve the oxirane in ethanol (approximately 10-20 mL per gram of oxirane).
-
Add the selected amine (2-3 equivalents) to the solution.
-
Attach a reflux condenser and heat the reaction mixture to reflux (approximately 78 °C for ethanol).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically after 4-24 hours), allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the final beta-blocker analogue.
-
Characterize the product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Representative Data
The following table summarizes representative spectroscopic data for a typical aryloxypropanolamine structure, which is analogous to the expected products. The exact chemical shifts will vary depending on the specific amine and aromatic substituent used.
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) | MS (m/z) |
| Propranolol | 8.25 (d, 1H), 7.85 (d, 1H), 7.50 (m, 2H), 7.35 (m, 2H), 6.90 (d, 1H), 4.15 (m, 2H), 4.05 (m, 1H), 3.00 (m, 1H), 2.80 (m, 2H), 1.10 (d, 6H) | 154.5, 134.6, 127.8, 126.3, 125.9, 125.5, 122.3, 120.8, 105.1, 70.3, 68.9, 49.2, 22.8 | 3280 (O-H), 2965 (C-H), 1580 (C=C), 1265 (C-O) | 260.16 [M+H]⁺ |
| Atenolol | 9.75 (s, 1H), 7.15 (d, 2H), 6.85 (d, 2H), 4.00 (m, 1H), 3.90 (s, 2H), 3.45 (s, 2H), 2.85 (m, 1H), 2.70 (m, 2H), 1.05 (d, 6H) | 170.1, 157.9, 130.2, 129.1, 114.5, 70.1, 68.8, 49.3, 41.5, 22.7 | 3360 (N-H), 3170 (O-H), 2970 (C-H), 1640 (C=O), 1240 (C-O) | 267.17 [M+H]⁺ |
| Metoprolol | 7.15 (d, 2H), 6.85 (d, 2H), 4.00 (m, 1H), 3.95 (t, 2H), 3.70 (s, 3H), 3.55 (t, 2H), 2.85 (m, 1H), 2.70 (m, 2H), 1.05 (d, 6H) | 158.2, 130.4, 129.5, 114.3, 72.1, 70.2, 68.9, 58.5, 49.4, 22.8 | 3350 (N-H), 3180 (O-H), 2960 (C-H), 1245 (C-O) | 268.19 [M+H]⁺ |
Note: Data are for the free base forms and were obtained in appropriate deuterated solvents (e.g., CDCl₃ or DMSO-d₆).[10][11][12]
Mechanism of Action: Beta-Adrenergic Signaling Pathway
Beta-blockers exert their effects by antagonizing beta-adrenergic receptors (β-ARs), which are G-protein coupled receptors.[13] When a catecholamine like epinephrine binds to a β-AR, it activates a stimulatory G-protein (Gs). The Gs protein then activates adenylyl cyclase, which converts ATP to cyclic AMP (cAMP).[14][15] cAMP acts as a second messenger, activating Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, leading to physiological responses such as increased heart rate and contractility.[3] Beta-blockers prevent this cascade by blocking the initial binding of catecholamines to the receptor.
Conclusion
The synthetic protocol described herein offers a robust and versatile method for the generation of novel beta-blocker analogues from this compound. By varying the amine nucleophile, a diverse chemical library can be created for further pharmacological evaluation. The provided experimental details and representative data serve as a valuable resource for researchers in medicinal chemistry and drug development. Understanding the underlying beta-adrenergic signaling pathway is crucial for interpreting the biological activity of these newly synthesized compounds.
References
- 1. Beta Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Beta blocker - Wikipedia [en.wikipedia.org]
- 3. CV Pharmacology | Beta-Adrenoceptor Antagonists (Beta-Blockers) [cvpharmacology.com]
- 4. tandfonline.com [tandfonline.com]
- 5. rroij.com [rroij.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Solvent-Directed Epoxide Opening with Primary Amines for the Synthesis of β-Amino Alcohols [organic-chemistry.org]
- 8. jsynthchem.com [jsynthchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 1H and 13C NMR characteristics of β-blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. NMR Spectrum of Propranolol Hydrochloride | Thermo Fisher Scientific - US [thermofisher.com]
- 13. Beta-blockers: Historical Perspective and Mechanisms of Action - Revista Española de Cardiología (English Edition) [revespcardiol.org]
- 14. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. ahajournals.org [ahajournals.org]
Application Notes and Protocols: Polymerization of [3,5-Bis(phenylmethoxy)phenyl]oxirane for Advanced Drug Delivery Systems
Audience: Researchers, scientists, and drug development professionals.
Introduction
[3,5-Bis(phenylmethoxy)phenyl]oxirane is a versatile monomer for the synthesis of hyperbranched polyethers with potential applications in drug delivery and theranostics. The bulky phenylmethoxy (benzyloxy) groups create a hydrophobic shell around a polyether core, making the resulting polymers suitable as nanocarriers for hydrophobic therapeutic agents. The polyether backbone, analogous to polyglycerol, offers biocompatibility and functionality. This document provides detailed protocols for the synthesis of the monomer and its subsequent polymerization via anionic and cationic ring-opening methods. Additionally, it explores the application of these polymers in stimuli-responsive drug delivery systems for cancer therapy.
Monomer Synthesis: this compound
The synthesis of this compound is a two-step process starting from 3,5-dihydroxybenzaldehyde. The first step involves the protection of the hydroxyl groups via Williamson ether synthesis, followed by the conversion of the aldehyde to an oxirane using the Corey-Chaykovsky reaction.
Experimental Protocol: Synthesis of 3,5-Bis(phenylmethoxy)benzaldehyde
-
Materials: 3,5-dihydroxybenzaldehyde, benzyl bromide, potassium carbonate (K₂CO₃), acetone.
-
Procedure:
-
To a solution of 3,5-dihydroxybenzaldehyde (1.0 eq) in acetone, add K₂CO₃ (2.5 eq).
-
Add benzyl bromide (2.2 eq) dropwise to the suspension at room temperature.
-
Reflux the reaction mixture for 24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, filter the reaction mixture to remove K₂CO₃ and evaporate the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane (DCM) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield 3,5-bis(phenylmethoxy)benzaldehyde as a white solid.
-
Experimental Protocol: Synthesis of this compound
-
Materials: 3,5-Bis(phenylmethoxy)benzaldehyde, trimethylsulfonium iodide, sodium hydride (NaH), dimethyl sulfoxide (DMSO).
-
Procedure:
-
To a stirred suspension of trimethylsulfonium iodide (1.1 eq) in dry DMSO under a nitrogen atmosphere, add NaH (1.1 eq) portion-wise at room temperature.
-
Stir the resulting mixture for 1 hour at room temperature until the evolution of hydrogen gas ceases, forming the sulfur ylide.
-
Cool the reaction mixture to 0 °C and add a solution of 3,5-bis(phenylmethoxy)benzaldehyde (1.0 eq) in dry DMSO dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by pouring it into ice-water and extract the product with ethyl acetate.
-
Combine the organic layers, wash with water and brine, and dry over anhydrous Na₂SO₄.
-
After filtration and removal of the solvent, purify the crude product by column chromatography (eluent: hexane/ethyl acetate) to afford this compound.
-
Troubleshooting & Optimization
Technical Support Center: Purification of 3,5-Dibenzyloxyphenyloxirane by Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of 3,5-Dibenzyloxyphenyloxirane by chromatography.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the chromatographic purification of 3,5-Dibenzyloxyphenyloxirane.
| Problem | Potential Cause | Recommended Solution |
| Low or No Recovery of Product | Degradation on Silica Gel: The epoxide ring of 3,5-Dibenzyloxyphenyloxirane is susceptible to opening under acidic conditions, and standard silica gel is slightly acidic. | - Use Neutralized Silica Gel: Pre-treat the silica gel with a basic solution (e.g., wash with a dilute solution of triethylamine in the eluent) to neutralize its acidity.- Consider Alternative Stationary Phases: Alumina (neutral or basic) can be a suitable alternative to silica gel for acid-sensitive compounds. |
| Compound is Highly Retained on the Column: The polarity of the eluent may be too low to effectively move the compound. | - Increase Eluent Polarity: Gradually increase the proportion of the more polar solvent in your mobile phase (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate system).- Perform a "Flush": If the compound is still on the column after running a significant volume of the mobile phase, a "flush" with a highly polar solvent (e.g., 100% ethyl acetate or a small percentage of methanol in dichloromethane) can be used to elute highly retained compounds. | |
| Poor Separation of Product from Impurities | Inappropriate Solvent System: The chosen eluent may not have the optimal polarity to resolve the target compound from impurities. | - Optimize the Solvent System using TLC: Experiment with different solvent systems and ratios on a Thin Layer Chromatography (TLC) plate to achieve good separation (a difference in Rf values of at least 0.2 is ideal). A common starting point for compounds with benzyl ethers is a mixture of hexane and ethyl acetate.- Employ Gradient Elution: Start with a low polarity mobile phase to elute non-polar impurities and gradually increase the polarity to elute the desired product, leaving more polar impurities on the column. |
| Column Overload: Too much sample has been loaded onto the column, exceeding its separation capacity. | - Reduce the Sample Load: Use a smaller amount of the crude material for the purification.- Increase the Column Size: Use a larger diameter column with more stationary phase. A general rule of thumb is to use a 20-50 fold excess by weight of silica gel to the sample. | |
| Product Elutes as a Broad Band (Tailing) | Interactions with the Stationary Phase: Strong interactions between the compound and active sites on the silica gel can cause tailing. | - Add a Modifier to the Eluent: Adding a small amount of a polar solvent like methanol or a basic modifier like triethylamine (0.1-1%) to the mobile phase can help to block active sites on the silica gel and improve peak shape. |
| Inconsistent Packing of the Column: Channels or cracks in the silica gel bed can lead to an uneven flow of the mobile phase. | - Proper Column Packing: Ensure the silica gel is packed uniformly as a slurry to avoid air bubbles and cracks. Gently tapping the column during packing can help settle the stationary phase. | |
| Streaking or Elongated Spots on TLC | Sample Overload: Applying too much sample to the TLC plate. | - Dilute the Sample: Use a more dilute solution of your compound for spotting on the TLC plate. |
| Compound is Acidic or Basic: The compound may interact with the silica gel in a way that causes streaking. | - Add an Acidic or Basic Modifier: For acidic compounds, adding a small amount of acetic acid to the developing solvent can improve the spot shape. For basic compounds, adding a small amount of triethylamine is recommended. |
Frequently Asked Questions (FAQs)
Q1: My 3,5-Dibenzyloxyphenyloxirane seems to be decomposing on the silica gel column. What can I do to prevent this?
A1: Epoxides can be sensitive to the acidic nature of silica gel, leading to ring-opening and decomposition. To mitigate this, you can use neutralized silica gel. This can be prepared by making a slurry of the silica gel in the chosen eluent and adding a small amount of a base, such as triethylamine (typically 0.1-1% v/v), to neutralize the acidic sites. Alternatively, using a different stationary phase like neutral or basic alumina can be an effective strategy for purifying acid-sensitive compounds.
Q2: What is a good starting solvent system for the purification of 3,5-Dibenzyloxyphenyloxirane on a silica gel column?
A2: A common and effective starting point for the purification of compounds containing benzyl ethers is a mixture of a non-polar solvent like hexane and a moderately polar solvent like ethyl acetate. You should first determine the optimal ratio using Thin Layer Chromatography (TLC). Start with a low polarity mixture (e.g., 9:1 hexane/ethyl acetate) and gradually increase the proportion of ethyl acetate until you achieve an Rf value for your target compound of around 0.2-0.4 for optimal separation on a column. For similar bis(benzyloxy)phenyl compounds, dichloromethane has also been used as an eluent.[1]
Q3: How can I visualize 3,5-Dibenzyloxyphenyloxirane on a TLC plate?
A3: Due to the presence of the aromatic rings in the benzyl groups and the phenyl ring, 3,5-Dibenzyloxyphenyloxirane should be visible under UV light (254 nm). Additionally, you can use a potassium permanganate stain, which is a general stain for compounds that can be oxidized, including the ether linkages and the epoxide ring.
Q4: My compound is not dissolving in the solvent I want to use for chromatography. How should I load it onto the column?
A4: If your compound is not soluble in the initial, low-polarity eluent, you can use a "dry loading" technique. Dissolve your crude product in a minimal amount of a stronger, more polar solvent (like dichloromethane or acetone). Add a small amount of silica gel to this solution to form a free-flowing powder after evaporating the solvent. This powder can then be carefully added to the top of your packed column.
Q5: The separation between my product and an impurity is very small on TLC. How can I improve the separation on the column?
A5: For difficult separations of compounds with close Rf values, several strategies can be employed. Firstly, ensure you are using an optimized solvent system. A less polar solvent system will generally lead to lower Rf values and can sometimes increase the separation factor. Secondly, use a longer column to increase the surface area for interaction. Finally, running a slow and careful gradient elution, with very small, incremental increases in solvent polarity, can often resolve closely running spots.
Quantitative Data
The following table summarizes chromatographic data for compounds structurally related to 3,5-Dibenzyloxyphenyloxirane, which can serve as a starting point for method development.
| Compound | Stationary Phase | Eluent | Rf Value | Reference |
| [3,5-Bis(benzyloxy)phenyl]methanol | Silica Gel | Dichloromethane | Not Specified | [1] |
| 6-hydroxyhexyl bicyclo[2.2.1]hept-5-ene-2-carboxylate | Silica Gel | Hexane/Ethyl Acetate (1:1 v/v) | 0.3 | |
| 6-Oxohexyl bicyclo[2.2.1]hept-5-ene-2-carboxylate | Silica Gel | Hexane/Ethyl Acetate (1:1 v/v) | 0.5 | |
| Product of L-malic acid and an aldehyde | Silica Gel | Hexane/Ethyl Acetate (1:1 v/v) | 0.2 |
Experimental Protocols
General Protocol for Column Chromatography Purification:
This protocol is a general guideline and should be optimized based on TLC analysis of the specific reaction mixture.
-
Preparation of the Stationary Phase:
-
Choose an appropriately sized column based on the amount of crude material (typically a 20-50 fold excess of silica gel by weight).
-
Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 hexane/ethyl acetate).
-
For the purification of the acid-sensitive 3,5-Dibenzyloxyphenyloxirane, it is recommended to add 0.1-1% triethylamine to the eluent used to make the slurry.
-
-
Packing the Column:
-
Secure the column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a small layer of sand.
-
Pour the silica gel slurry into the column, gently tapping the sides to ensure even packing and remove air bubbles.
-
Allow the silica to settle, and drain the excess solvent until the solvent level is just above the top of the silica bed.
-
Add a thin protective layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude 3,5-Dibenzyloxyphenyloxirane in a minimal amount of the initial eluent and carefully apply it to the top of the column using a pipette.
-
Dry Loading: If the compound has poor solubility in the initial eluent, dissolve it in a more polar solvent, adsorb it onto a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Begin collecting fractions.
-
If using gradient elution, start with the low-polarity solvent and gradually increase the proportion of the more polar solvent. The optimal gradient can be estimated from the TLC analysis.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify which fractions contain the purified product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 3,5-Dibenzyloxyphenyloxirane.
-
Visualizations
Caption: Experimental workflow for the purification of 3,5-Dibenzyloxyphenyloxirane by column chromatography.
References
Technical Support Center: Synthesis of [3,5-Bis(phenylmethoxy)phenyl]oxirane
This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of [3,5-Bis(phenylmethoxy)phenyl]oxirane. The primary synthesis route discussed is the direct conversion of 3,5-Dibenzyloxybenzaldehyde to the corresponding epoxide via the Johnson-Corey-Chaykovsky reaction.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis.
Question: My reaction shows a very low conversion rate, and TLC/NMR analysis indicates a large amount of unreacted 3,5-Dibenzyloxybenzaldehyde. What are the potential causes?
Answer: Low conversion is a common issue that can typically be traced back to the generation of the sulfur ylide, which is the key reagent for the epoxidation. Consider the following points:
-
Base Inactivity: The Corey-Chaykovsky reaction requires a strong, non-nucleophilic base to deprotonate the sulfonium salt and form the ylide.[1][2] Sodium hydride (NaH) is commonly used. If your NaH is old or has been improperly stored, it may be coated with an inactive layer of sodium hydroxide. Use freshly opened or washed NaH for best results.
-
Solvent Purity: The reaction is highly sensitive to moisture. Ensure your solvent (typically DMSO or THF) is anhydrous. Water will quench the strong base and the ylide, halting the reaction.
-
Insufficient Ylide Formation: The sulfonium salt (e.g., trimethylsulfonium iodide) must be fully dissolved before the base is added to ensure efficient ylide generation.[3] The reaction temperature is also critical; ylides can be unstable at higher temperatures.[3]
-
Aldehyde Purity: Impurities in the starting aldehyde can interfere with the reaction. Ensure your 3,5-Dibenzyloxybenzaldehyde is pure and free of acidic contaminants.
Question: I am observing a significant byproduct that is not my desired epoxide. What could it be?
Answer: The formation of byproducts often depends on the specific reaction conditions and the stability of the ylide.
-
Cannizzaro Reaction: If the ylide fails to form efficiently, the unreacted aldehyde can undergo a base-catalyzed disproportionation (Cannizzaro reaction) in the presence of a strong base like NaH. This would result in the formation of both [3,5-Bis(phenylmethoxy)phenyl]methanol and 3,5-Bis(phenylmethoxy)benzoic acid. This is more likely if the reaction is run at elevated temperatures for an extended period.
-
β-hydroxy Sulfide Formation: Under certain conditions, particularly when using n-BuLi as the base in THF, a β-hydroxymethyl sulfide byproduct can be generated.[4]
-
Ring-Opened Products: While the Corey-Chaykovsky reaction itself does not typically cause ring-opening, acidic conditions during the workup can lead to hydrolysis of the epoxide, forming the corresponding diol, 1-[3,5-bis(phenylmethoxy)phenyl]ethane-1,2-diol.[5] Ensure the workup is performed under neutral or slightly basic conditions until the final purification steps.
Question: The reaction worked, but I am struggling to purify the final product. What is the recommended purification method?
Answer: Purification of this compound typically involves removing the sulfur-containing byproduct (dimethyl sulfoxide or dimethyl sulfide) and any unreacted starting material.
-
Workup: After quenching the reaction, a standard aqueous workup followed by extraction with an organic solvent (e.g., ethyl acetate or dichloromethane) is necessary. Washing the organic layer with water and brine will help remove the bulk of the DMSO.
-
Column Chromatography: The most effective method for obtaining a highly pure product is silica gel column chromatography.[6] A solvent system with a gradient of ethyl acetate in hexanes or petroleum ether is generally effective at separating the non-polar epoxide from the more polar aldehyde and other byproducts.
Frequently Asked Questions (FAQs)
Q1: What is the recommended synthetic route for preparing this compound? The Johnson-Corey-Chaykovsky reaction is highly recommended for this transformation. It provides a direct, one-step conversion of the aldehyde to the terminal epoxide with high efficiency and avoids the need to handle potentially unstable olefin intermediates.[7][8]
Q2: Can I synthesize this epoxide using a Wittig reaction followed by epoxidation? Yes, this is a viable two-step alternative. The process would involve:
-
A Wittig reaction on 3,5-Dibenzyloxybenzaldehyde using a methylidene ylide (e.g., from methyltriphenylphosphonium bromide) to form 3,5-dibenzyloxystyrene.[9]
-
Epoxidation of the resulting styrene derivative using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA).[10] The main drawback is the generation of triphenylphosphine oxide in the first step, which can complicate purification.[11]
Q3: What are the expected yields for this synthesis? Yields for the Corey-Chaykovsky reaction are generally good to excellent, often exceeding 80-90% for simple aldehydes, provided the reagents are pure and conditions are anhydrous.[3] The yield is highly dependent on the efficiency of ylide formation.
Q4: How can I confirm the formation of the epoxide product? The formation of the oxirane ring can be confirmed using standard spectroscopic methods:
-
¹H NMR: Look for the characteristic signals of the oxirane protons, which typically appear as two doublets of doublets or multiplets in the 2.5-3.5 ppm range. The disappearance of the aldehyde proton signal (around 9-10 ppm) is also a key indicator.
-
¹³C NMR: The carbons of the epoxide ring will have distinct shifts, typically in the 45-60 ppm range.
-
Mass Spectrometry: The molecular ion peak in the mass spectrum should correspond to the molecular weight of the product (C₂₂H₂₀O₃, MW: 332.39 g/mol ).
Data Presentation
The choice of reagents in the Corey-Chaykovsky reaction can influence reaction outcomes. The following table provides a representative summary of how different sulfur ylides affect the reaction with aldehydes.
| Ylide Precursor | Base | Typical Solvent | Key Characteristics | Expected Yield Range |
| Trimethylsulfonium Iodide | NaH | DMSO | Forms less stable, more reactive ylide; excellent for simple epoxidation.[2] | 85-95% |
| Trimethylsulfoxonium Iodide | NaH | DMSO | Forms a more stable ylide (Corey's ylide); slower reaction.[1][2] | 80-90% |
| Trimethylsulfonium Iodide | n-BuLi | THF | Alternative base/solvent system; risk of β-hydroxy sulfide byproduct.[4] | 70-85% |
Experimental Protocols
Synthesis of this compound via Johnson-Corey-Chaykovsky Reaction
This protocol describes the conversion of 3,5-Dibenzyloxybenzaldehyde to the target epoxide.
Materials:
-
3,5-Dibenzyloxybenzaldehyde
-
Trimethylsulfonium iodide
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation: Add sodium hydride (1.2 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet. Wash the NaH with anhydrous hexanes three times to remove the mineral oil, decanting the hexanes carefully under nitrogen.
-
Ylide Generation: Add anhydrous DMSO to the flask to create a slurry. In a separate flask, dissolve trimethylsulfonium iodide (1.2 eq) in anhydrous DMSO. Add the trimethylsulfonium iodide solution dropwise to the NaH slurry at room temperature. The mixture will bubble (hydrogen gas evolution) and should be stirred for approximately 45-60 minutes until the solution becomes clear and bubbling ceases. This indicates the formation of the dimethylsulfonium methylide.[2]
-
Aldehyde Addition: Dissolve 3,5-Dibenzyloxybenzaldehyde (1.0 eq) in a minimal amount of anhydrous DMSO. Add this solution dropwise to the ylide solution at room temperature.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC), checking for the disappearance of the starting aldehyde spot. The reaction is typically complete within 2-4 hours.
-
Quenching: Upon completion, carefully quench the reaction by pouring it into a beaker of ice water.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate.
-
Washing: Combine the organic layers and wash them twice with water, followed by one wash with brine to remove residual DMSO.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by silica gel column chromatography using a suitable eluent system (e.g., 5-20% ethyl acetate in hexanes) to yield this compound as a pure solid.
Visualizations
Experimental Workflow
References
- 1. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 2. adichemistry.com [adichemistry.com]
- 3. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Styrene oxide - Wikipedia [en.wikipedia.org]
- 6. rsc.org [rsc.org]
- 7. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 8. Johnson-Corey-Chaykovsky reaction [chemeurope.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
- 11. DSpace [cora.ucc.ie]
preventing decomposition of [3,5-Bis(phenylmethoxy)phenyl]oxirane during reaction
Welcome to the technical support center for [3,5-Bis(phenylmethoxy)phenyl]oxirane. This guide is designed to assist researchers, scientists, and drug development professionals in preventing the decomposition of this compound during their experiments. Below you will find frequently asked questions and a troubleshooting guide to address common issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of decomposition for this compound during a reaction?
A1: The principal cause of decomposition is the opening of the highly strained oxirane ring. This reaction is susceptible to catalysis by both acids and bases. Under acidic conditions, protonation of the ether oxygen makes the ring more reactive towards nucleophilic attack. Under basic conditions, strong nucleophiles can directly attack the carbon atoms of the oxirane ring, leading to ring-opening. Hydrolysis to the corresponding diol is a common side reaction if water is present.
Q2: How does the structure of this compound influence its stability?
A2: The presence of the phenyl group attached to the oxirane can stabilize a positive charge at the benzylic position, potentially favoring an SN1-type ring-opening mechanism under acidic conditions. The two electron-donating phenylmethoxy groups on the aromatic ring can further influence the electron density and the stability of potential carbocation intermediates. Aromatic structures, in general, can contribute to better thermal stability compared to their aliphatic counterparts.
Q3: What are the typical decomposition products I should watch out for?
A3: The most common decomposition product is the corresponding 1,2-diol, formed through hydrolysis of the oxirane ring. Other potential byproducts can arise from reactions with nucleophiles present in the reaction mixture, leading to the formation of β-hydroxy ethers or other substituted products. Under certain conditions, polymerization of the epoxide can also occur.
Q4: Are there any specific catalysts I should avoid when working with this compound?
A4: Strong Lewis acids can readily catalyze the ring-opening of the oxirane, and their use should be carefully controlled to avoid unwanted side reactions. Similarly, strong bases can promote polymerization or other undesired reactions. The choice of catalyst should be carefully considered based on the desired transformation, and milder alternatives should be explored where possible.
Q5: How can I monitor the decomposition of this compound during my experiment?
A5: Thin-layer chromatography (TLC) is a straightforward method to monitor the progress of your reaction and check for the appearance of new, more polar spots that could indicate the formation of decomposition products like the diol. High-performance liquid chromatography (HPLC) can provide a more quantitative assessment of the purity of your compound over time.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving issues related to the decomposition of this compound.
Problem 1: Low yield of the desired product and formation of a significant amount of a more polar byproduct.
-
Possible Cause A: Acid-catalyzed decomposition. Traces of acid in your reagents or glassware can catalyze the opening of the oxirane ring.
-
Solution:
-
Ensure all glassware is thoroughly dried and, if necessary, base-washed to remove any acidic residues.
-
Use freshly distilled or high-purity, anhydrous solvents.
-
If an acidic reagent is necessary, consider using a milder acid or a buffered system to control the pH.
-
-
-
Possible Cause B: Base-catalyzed decomposition or polymerization. Strong bases can initiate ring-opening or polymerization.
-
Solution:
-
If a base is required for your reaction, use the mildest base that is effective for the desired transformation.
-
Consider using a non-nucleophilic base if its role is simply to scavenge protons.
-
Maintain a low concentration of the base and control the temperature of the reaction.
-
-
-
Possible Cause C: Hydrolysis. Presence of water in the reaction mixture can lead to the formation of the diol.
-
Solution:
-
Use anhydrous solvents and reagents.
-
Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture.
-
-
Problem 2: The reaction is sluggish, and increasing the temperature leads to decomposition.
-
Possible Cause: Thermal instability. While aryl glycidyl ethers have some thermal stability, elevated temperatures can promote decomposition pathways.
-
Solution:
-
Attempt the reaction at a lower temperature for a longer duration.
-
Investigate the use of a more active catalyst that allows the reaction to proceed at a lower temperature.
-
Ensure uniform heating and avoid localized overheating by using a well-stirred reaction vessel and a suitable heating mantle or oil bath.
-
-
Data Presentation
The following table summarizes general guidelines for reaction conditions to minimize the decomposition of aryl glycidyl ethers. Note that optimal conditions will be specific to the particular reaction being performed.
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C to 80°C | Lower temperatures generally suppress decomposition pathways. The optimal temperature will depend on the specific reaction kinetics. |
| pH | Neutral to slightly basic (pH 7-9) | Avoids strong acid or strong base catalysis of oxirane ring opening. |
| Solvent | Anhydrous, non-protic solvents (e.g., THF, DCM, Toluene) | Minimizes the risk of hydrolysis and participation of protic solvents in ring-opening. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents reaction with atmospheric oxygen and moisture. |
| Catalyst | Mild Lewis acids or bases, or non-ionic catalysts | Strong acids or bases can lead to uncontrolled reactions and decomposition. |
| Additives | Radical inhibitors (if applicable) | In reactions involving radical pathways, inhibitors can prevent unwanted side reactions. |
Experimental Protocols
General Protocol for a Nucleophilic Ring-Opening Reaction under Mild Basic Conditions:
-
Preparation: Dry all glassware in an oven at >100°C overnight and cool under a stream of dry nitrogen or in a desiccator.
-
Reaction Setup: Assemble the reaction apparatus under a positive pressure of nitrogen.
-
Reagents: Use freshly distilled, anhydrous solvents. If using solid reagents, ensure they are thoroughly dried.
-
Procedure:
-
Dissolve this compound in the chosen anhydrous solvent in the reaction flask.
-
Add the nucleophile to the solution.
-
If a base is required, add a mild, non-nucleophilic base (e.g., diisopropylethylamine) dropwise at a controlled temperature (e.g., 0°C).
-
Monitor the reaction progress by TLC or HPLC.
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Upon completion, quench the reaction with a neutral or slightly acidic aqueous solution (e.g., saturated ammonium chloride solution).
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Extract the product with a suitable organic solvent, dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the product using column chromatography on silica gel, using a non-polar to moderately polar eluent system.
Mandatory Visualization
Below are diagrams illustrating key concepts related to the decomposition of this compound.
Caption: Decomposition pathways of this compound under acidic and basic conditions.
Caption: A workflow for troubleshooting the decomposition of this compound.
Technical Support Center: [3,5-Bis(phenylmethoxy)phenyl]oxirane Experiments
Welcome to the technical support center for experiments involving [3,5-Bis(phenylmethoxy)phenyl]oxirane. This guide provides troubleshooting advice and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully utilizing this compound.
Frequently Asked Questions (FAQs)
Q1: What is the typical synthetic route for this compound?
A1: The synthesis of this compound is typically a three-step process starting from 3,5-dihydroxybenzaldehyde. The process involves:
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Williamson Ether Synthesis: Protection of the hydroxyl groups of 3,5-dihydroxybenzaldehyde using benzyl bromide to form 3,5-dibenzyloxybenzaldehyde.
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Wittig Reaction: Conversion of the aldehyde group of 3,5-dibenzyloxybenzaldehyde to a vinyl group to yield 3,5-dibenzyloxystyrene.
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Epoxidation: Oxidation of the double bond of 3,5-dibenzyloxystyrene, commonly with a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA), to form the final epoxide product.
Q2: What are the common side reactions to be aware of during the synthesis?
A2: Each step of the synthesis has potential side reactions:
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Williamson Ether Synthesis: Incomplete reaction leading to mono-benzylated product, and over-alkylation at the benzylic positions are possibilities. Elimination reactions can compete with substitution, especially if reaction conditions are not optimized.[1][2]
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Wittig Reaction: The formation of the Z-isomer of the alkene can occur, although the E-isomer is generally more stable. Side reactions involving the ylide, such as oxidation or hydrolysis, can reduce the yield. The presence of acidic protons, such as a phenolic hydroxyl group if the initial protection is incomplete, can interfere with the Wittig reagent.[3][4][5][6][7][8]
-
Epoxidation: The primary side reaction is the acid-catalyzed hydrolysis of the epoxide ring to form the corresponding diol, especially if the reaction is performed in the presence of water.[9] Rearrangement of the epoxide to a carbonyl compound can also occur under acidic conditions.
Q3: How should this compound be stored?
A3: this compound should be stored in a cool, dry place, away from light and acids to prevent degradation. For long-term storage, it is recommended to keep it at -20°C.[10]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and handling of this compound.
Problem 1: Low yield in the Williamson Ether Synthesis of 3,5-Dibenzyloxybenzaldehyde
| Possible Cause | Suggested Solution |
| Incomplete deprotonation of the hydroxyl groups. | Use a sufficiently strong base (e.g., K₂CO₃, NaH) and ensure anhydrous conditions. |
| Insufficient reaction time or temperature. | Monitor the reaction by TLC. If the reaction is sluggish, consider increasing the temperature or reaction time. |
| Side reaction with the solvent. | Use a polar aprotic solvent like DMF or acetonitrile. |
| Impure starting materials. | Ensure 3,5-dihydroxybenzaldehyde and benzyl bromide are of high purity. |
Problem 2: Low yield or formation of byproducts in the Wittig Reaction
| Possible Cause | Suggested Solution |
| Inactive Wittig reagent. | Prepare the ylide fresh before use. Ensure the phosphonium salt is dry and the base is strong enough (e.g., n-BuLi, KOtBu). |
| Steric hindrance around the aldehyde. | While less of a concern for benzaldehyde derivatives, ensure adequate reaction time and temperature. |
| Aldehyde is not fully consumed. | Use a slight excess of the Wittig reagent (1.1-1.2 equivalents). If the issue persists, consider adding the aldehyde to the pre-formed ylide. |
| Presence of acidic protons. | Ensure the starting 3,5-dibenzyloxybenzaldehyde is free of any residual phenolic protons from the previous step. |
| Ylide instability. | Generate the ylide in the presence of the aldehyde (in-situ).[5] |
Problem 3: Formation of diol byproduct during epoxidation
| Possible Cause | Suggested Solution |
| Presence of water in the reaction mixture. | Use anhydrous solvents (e.g., dichloromethane) and dry glassware. |
| Acidic impurities in the m-CPBA. | Use purified m-CPBA or add a mild base like sodium bicarbonate to the reaction mixture to neutralize any acidic byproducts.[11] |
| Prolonged reaction time or acidic workup. | Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed. Use a neutral or slightly basic workup. |
Problem 4: Difficulty in purifying the final product
| Possible Cause | Suggested Solution |
| Co-elution of the product with triphenylphosphine oxide (from Wittig). | Most of the triphenylphosphine oxide can be removed by precipitation from a non-polar solvent mixture like hexanes/ether before column chromatography. |
| Co-elution with m-chlorobenzoic acid (from epoxidation). | Wash the organic layer with a basic solution (e.g., saturated NaHCO₃) during workup to remove the acidic byproduct. |
| Product streaking on the silica gel column. | Use a solvent system with appropriate polarity for flash chromatography. A common eluent system for aryl epoxides is a mixture of hexanes and ethyl acetate.[12][13] |
Experimental Protocols
Synthesis of 3,5-Dibenzyloxybenzaldehyde
This protocol is adapted from the synthesis of 3,4-dibenzyloxybenzaldehyde.[2]
-
To a solution of 3,5-dihydroxybenzaldehyde (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (2.5 eq).
-
To this suspension, add benzyl bromide (2.2 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 24 hours or until TLC analysis indicates the complete consumption of the starting material.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol or by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate).
Synthesis of 3,5-Dibenzyloxystyrene
-
To a suspension of methyltriphenylphosphonium bromide (1.2 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add n-butyllithium (1.1 eq) dropwise.
-
Stir the resulting yellow-orange solution at 0 °C for 1 hour to form the ylide.
-
Add a solution of 3,5-dibenzyloxybenzaldehyde (1.0 eq) in anhydrous THF dropwise to the ylide solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by adding water.
-
Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate).
Synthesis of this compound
-
Dissolve 3,5-dibenzyloxystyrene (1.0 eq) in anhydrous dichloromethane (DCM) in a flask.
-
Add meta-chloroperoxybenzoic acid (m-CPBA, 1.2 eq) portion-wise to the solution at 0 °C.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Once the starting material is consumed, dilute the reaction mixture with DCM and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate) to afford this compound as a white solid.
Data Presentation
Table 1: Representative Yields for the Synthesis of this compound
| Step | Product | Typical Yield (%) |
| 1 | 3,5-Dibenzyloxybenzaldehyde | 85-95 |
| 2 | 3,5-Dibenzyloxystyrene | 70-85 |
| 3 | This compound | 75-90 |
Table 2: Representative ¹H and ¹³C NMR Data for Key Compounds (in CDCl₃)
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 3,5-Dibenzyloxybenzaldehyde | 9.89 (s, 1H), 7.45-7.30 (m, 10H), 7.15 (s, 1H), 6.95 (s, 2H), 5.08 (s, 4H) | 191.9, 160.0, 138.2, 136.3, 128.7, 128.2, 127.5, 108.9, 108.3, 70.3 |
| 3,5-Dibenzyloxystyrene | 7.45-7.30 (m, 10H), 6.70-6.60 (m, 3H), 6.55 (s, 1H), 5.75 (d, 1H), 5.25 (d, 1H), 5.05 (s, 4H) | 159.9, 139.5, 137.0, 136.8, 128.6, 128.0, 127.5, 115.0, 109.8, 105.2, 70.1 |
| This compound | 7.45-7.30 (m, 10H), 6.60 (s, 1H), 6.50 (s, 2H), 5.05 (s, 4H), 3.85 (dd, 1H), 3.15 (dd, 1H), 2.75 (dd, 1H) | 159.8, 140.2, 136.9, 128.6, 128.0, 127.5, 106.3, 101.8, 70.1, 52.5, 47.0 |
Note: The NMR data presented are hypothetical and based on typical chemical shifts for similar structures. Actual values may vary.
Mandatory Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield in the epoxidation step.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. Instant and quantitative epoxidation of styrene under ambient conditions over a nickel( ii )dibenzotetramethyltetraaza[14]annulene complex immobilized ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07244C [pubs.rsc.org]
- 5. reddit.com [reddit.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Wittig Reaction [organic-chemistry.org]
- 9. Styrene oxide - Wikipedia [en.wikipedia.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. sciepub.com [sciepub.com]
- 13. orgsyn.org [orgsyn.org]
Technical Support Center: Large-Scale Synthesis of 3,5-Dibenzyloxyphenyloxirane
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 3,5-Dibenzyloxyphenyloxirane.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis, categorized by the synthetic step.
Step 1: Synthesis of 3,5-Dibenzyloxybenzaldehyde (Precursor)
| Observed Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of 3,5-Dibenzyloxybenzaldehyde | Incomplete reaction of 3,5-dihydroxybenzaldehyde. | - Ensure anhydrous conditions as moisture can quench the base. - Use a slight excess of benzyl halide (e.g., 2.1-2.2 equivalents). - Increase reaction temperature or time, monitoring for side product formation. |
| Side reactions, such as O-alkylation of the product aldehyde's enolate. | - Maintain a moderate reaction temperature (e.g., 60-80°C). - Use a non-nucleophilic base like potassium carbonate. | |
| Presence of Mono-Benzylated Impurity | Insufficient amount of benzylating agent or base. | - Confirm the stoichiometry of reagents. - Ensure efficient stirring to maintain a homogeneous reaction mixture. |
| Difficult Purification | Similar polarities of the product and starting materials. | - Employ column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate gradient). - Recrystallization from a suitable solvent mixture (e.g., ethanol/water) can be effective. |
Step 2: Epoxidation to 3,5-Dibenzyloxyphenyloxirane
| Observed Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Conversion to the Epoxide (Darzens Reaction) | Steric hindrance from the bulky benzyl groups hindering the initial aldol addition.[1] | - Use a strong, non-nucleophilic base such as sodium or potassium tert-butoxide. - Employ a polar aprotic solvent like THF or DMF to facilitate the reaction. - Consider using a phase-transfer catalyst to enhance the reaction rate.[2][3][4] |
| Reversibility of the initial aldol-type addition.[5] | - Lower the reaction temperature to favor the forward reaction. - Use a base that promotes rapid intramolecular cyclization. | |
| Low Conversion to the Epoxide (Corey-Chaykovsky Reaction) | Instability of the sulfur ylide.[6] | - Generate the ylide in situ at low temperatures. - Use anhydrous solvents to prevent quenching of the ylide. |
| Formation of Byproducts | Hydrolysis of the epoxide ring under basic conditions.[7] | - Use a stoichiometric amount of base. - Quench the reaction promptly upon completion. - Perform an aqueous workup at a neutral or slightly acidic pH. |
| Cannizzaro reaction of the starting aldehyde. | - Add the aldehyde slowly to the reaction mixture containing the base and haloester/sulfur ylide. | |
| Poor Diastereoselectivity (Darzens Reaction) | Thermodynamic equilibration of the halohydrin intermediate.[1] | - Use kinetic control conditions (low temperature, strong base) to favor the formation of one diastereomer. |
| Difficult Purification of the Epoxide | Presence of unreacted starting materials and byproducts with similar properties. | - Utilize column chromatography on a deactivated silica gel to prevent epoxide ring-opening.[8] - Recrystallization from a non-polar solvent mixture may be effective. |
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the large-scale synthesis of 3,5-Dibenzyloxyphenyloxirane?
A1: The main challenges stem from the steric hindrance imparted by the two benzyl protecting groups. This can lead to sluggish reaction rates for the epoxidation step and may necessitate carefully optimized reaction conditions. Purification can also be challenging due to the high molecular weight and potential for side product formation.
Q2: Which epoxidation method is generally preferred for this substrate at a large scale: the Darzens reaction or the Corey-Chaykovsky reaction?
A2: Both methods have their merits. The Darzens reaction is often cost-effective but can be prone to side reactions and stereoselectivity issues.[1][9] The Corey-Chaykovsky reaction often provides higher yields and better selectivity for sterically hindered aldehydes, but the reagents can be more expensive and require stricter anhydrous conditions.[10][11][12][13] The choice may depend on the specific process economics and desired purity profile.
Q3: How can the formation of the diol byproduct from epoxide hydrolysis be minimized during workup?
A3: To minimize hydrolysis, it is crucial to neutralize the basic reaction mixture carefully. A gentle quench with a weak acid, such as ammonium chloride solution, is recommended. Extraction with a water-immiscible organic solvent should be performed promptly, and the organic phase should be dried thoroughly before solvent removal.
Q4: Are there any specific safety precautions to consider for the large-scale synthesis?
A4: Standard safety protocols for handling flammable organic solvents and strong bases should be strictly followed. The Corey-Chaykovsky reaction generates dimethyl sulfide or DMSO as byproducts, which have strong odors and should be handled in a well-ventilated area.[13]
Q5: What analytical techniques are recommended for monitoring the reaction progress and final product purity?
A5: Thin-layer chromatography (TLC) is suitable for rapid reaction monitoring. For detailed analysis of reaction conversion and purity of the final product, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.
Experimental Protocols
Protocol 1: Large-Scale Synthesis of 3,5-Dibenzyloxybenzaldehyde
This protocol is adapted from a similar procedure for a related isomer and is optimized for a larger scale.[14]
-
Reagents and Materials:
-
3,5-Dihydroxybenzaldehyde
-
Benzyl bromide
-
Potassium carbonate (anhydrous, powdered)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Ethyl acetate
-
Hexane
-
Deionized water
-
-
Procedure:
-
To a clean, dry, jacketed glass reactor equipped with a mechanical stirrer, thermometer, and nitrogen inlet, charge 3,5-dihydroxybenzaldehyde (1.0 eq) and anhydrous DMF (10 L/kg of aldehyde).
-
Begin stirring and add powdered anhydrous potassium carbonate (2.5 eq).
-
Slowly add benzyl bromide (2.2 eq) to the suspension over 1-2 hours, maintaining the internal temperature below 30°C.
-
After the addition is complete, heat the reaction mixture to 70°C and maintain for 4-6 hours, monitoring the reaction progress by TLC or HPLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water (30 L/kg of aldehyde) with vigorous stirring.
-
Filter the resulting precipitate and wash thoroughly with deionized water until the washings are neutral.
-
Dry the crude product under vacuum at 50°C.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethyl acetate/hexane) to yield pure 3,5-dibenzyloxybenzaldehyde.
-
Protocol 2: Large-Scale Synthesis of 3,5-Dibenzyloxyphenyloxirane via Darzens Reaction
-
Reagents and Materials:
-
3,5-Dibenzyloxybenzaldehyde
-
Ethyl chloroacetate
-
Sodium tert-butoxide
-
Tetrahydrofuran (THF, anhydrous)
-
Toluene
-
Saturated aqueous ammonium chloride solution
-
-
Procedure:
-
To a dry, nitrogen-purged reactor, charge anhydrous THF (15 L/kg of aldehyde).
-
Add sodium tert-butoxide (1.2 eq) portion-wise while maintaining the temperature below 10°C.
-
In a separate vessel, dissolve 3,5-dibenzyloxybenzaldehyde (1.0 eq) and ethyl chloroacetate (1.1 eq) in anhydrous THF (5 L/kg of aldehyde).
-
Slowly add the aldehyde/chloroacetate solution to the sodium tert-butoxide suspension over 2-3 hours, keeping the internal temperature between 0°C and 5°C.
-
Stir the reaction mixture at 0-5°C for an additional 2-4 hours, monitoring by TLC or HPLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution, keeping the temperature below 15°C.
-
Add toluene and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on deactivated silica gel or by recrystallization.
-
Data Presentation
Table 1: Illustrative Reaction Parameters for the Synthesis of 3,5-Dibenzyloxybenzaldehyde
| Parameter | Value |
| Scale | 1 kg 3,5-Dihydroxybenzaldehyde |
| Typical Yield | 85-95% |
| Purity (by HPLC) | >98% |
| Reaction Time | 4-6 hours |
| Reaction Temperature | 70°C |
Table 2: Illustrative Comparison of Epoxidation Methods
| Parameter | Darzens Reaction | Corey-Chaykovsky Reaction |
| Scale | 1 kg 3,5-Dibenzyloxybenzaldehyde | 1 kg 3,5-Dibenzyloxybenzaldehyde |
| Typical Yield | 65-75% | 75-85% |
| Purity (by HPLC) | >97% | >98% |
| Reaction Time | 2-4 hours | 1-3 hours |
| Reaction Temperature | 0-5°C | 0-10°C |
Note: The data presented in these tables are illustrative and may vary depending on the specific experimental conditions and scale.
Visualizations
Caption: Overall synthetic workflow for 3,5-Dibenzyloxyphenyloxirane.
Caption: Comparison of Darzens and Corey-Chaykovsky reaction pathways.
References
- 1. Darzens reaction - Wikipedia [en.wikipedia.org]
- 2. austinpublishinggroup.com [austinpublishinggroup.com]
- 3. [PDF] Phase Transfer Catalysis of Henry and Darzens Reactions | Semantic Scholar [semanticscholar.org]
- 4. Highly enantioselective asymmetric Darzens reactions with a phase transfer catalyst - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]
- 7. Development of Organocatalytic Darzens Reactions Exploiting the Cyclopropenimine Superbase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Darzens Reaction [organic-chemistry.org]
- 10. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 13. Corey-Chaykovsky Reaction - Wordpress [reagents.acsgcipr.org]
- 14. 3,4-Dibenzyloxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Improving Stereoselectivity in Reactions with [3,5-Bis(phenylmethoxy)phenyl]oxirane
Welcome to the technical support center for researchers, scientists, and drug development professionals working with [3,5-Bis(phenylmethoxy)phenyl]oxirane. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter in achieving high stereoselectivity in your reactions.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in achieving high stereoselectivity with this compound?
A1: The primary challenges stem from the unique structural features of this compound. The two bulky phenylmethoxy groups at the meta positions of the phenyl ring introduce significant steric hindrance around the epoxide. This can impede the approach of nucleophiles and chiral catalysts, potentially leading to lower reactivity and reduced enantioselectivity. Furthermore, the electron-donating nature of the benzyloxy groups can influence the electronic properties of the epoxide ring, affecting the regioselectivity of the ring-opening reaction.
Q2: How do reaction conditions influence the stereochemical outcome of the ring-opening reaction?
A2: Reaction conditions play a critical role in determining the stereoselectivity. The choice between acidic and basic conditions dictates the reaction mechanism.
-
Acidic Conditions: Under acidic catalysis, the reaction often proceeds through an SN1-like mechanism. The epoxide oxygen is first protonated, followed by nucleophilic attack at the more substituted carbon, which can better stabilize a partial positive charge. This can lead to a mixture of stereoisomers if the nucleophilic attack is not well-controlled.
-
Basic or Neutral Conditions: In the presence of strong nucleophiles under basic or neutral conditions, the reaction typically follows an SN2 mechanism.[1] The nucleophile attacks the less sterically hindered carbon of the epoxide, leading to an inversion of configuration at that center. For terminal epoxides like this compound, this would be the terminal carbon.
Q3: Which types of chiral catalysts are most effective for the asymmetric ring-opening of this type of epoxide?
A3: Several classes of chiral catalysts have proven effective for the asymmetric ring-opening of aryl-substituted epoxides and can be considered for this compound:
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Chiral (salen)Co(III) Complexes: These are particularly effective for the hydrolytic kinetic resolution (HKR) of terminal epoxides.[2][3] This method allows for the separation of a racemic epoxide mixture into a highly enantioenriched epoxide and a 1,2-diol. Given the steric bulk of the substrate, optimizing catalyst loading and reaction time will be crucial.
-
Chiral Phosphoric Acids (CPAs): CPAs are powerful organocatalysts for a variety of asymmetric transformations, including the ring-opening of epoxides.[4][5] They can activate the epoxide through hydrogen bonding and create a chiral environment for the nucleophilic attack. The steric and electronic properties of the CPA can be tuned to match the substrate.
-
Metal-Salen Complexes (e.g., Cr, Al): Chiral chromium and aluminum salen complexes are well-established catalysts for the asymmetric ring-opening of meso-epoxides and the kinetic resolution of terminal epoxides with a variety of nucleophiles, including azides and phenols.
Troubleshooting Guides
This section provides solutions to common problems encountered during the stereoselective ring-opening of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Enantioselectivity (ee) | 1. Ineffective Catalyst-Substrate Matching: The chiral pocket of the catalyst may not be suitable for the bulky this compound. 2. Background Uncatalyzed Reaction: A non-selective background reaction may be competing with the desired catalytic pathway. 3. Incorrect Reaction Temperature: The reaction temperature may be too high, leading to a decrease in enantioselectivity. 4. Racemization of Product: The product may be racemizing under the reaction conditions. | 1. Screen a variety of catalysts: Test different classes of catalysts (e.g., metal-salen complexes, chiral phosphoric acids) and ligands with varying steric and electronic properties. 2. Lower the reaction temperature: Running the reaction at a lower temperature can often improve enantioselectivity, although it may require longer reaction times. 3. Optimize catalyst loading: Increasing the catalyst loading may favor the catalyzed pathway over the background reaction. 4. Use a less coordinating solvent: Solvents that do not compete with the substrate for binding to the catalyst can improve selectivity. 5. Check for product stability: Analyze the product mixture over time to determine if racemization is occurring. If so, consider quenching the reaction at an earlier time point. |
| Low Reaction Conversion/Yield | 1. Steric Hindrance: The bulky phenylmethoxy groups may be sterically hindering the approach of the nucleophile and/or catalyst. 2. Low Catalyst Activity: The chosen catalyst may not be active enough under the reaction conditions. 3. Poor Nucleophile: The nucleophile may not be sufficiently reactive. 4. Inhibitors Present: Trace impurities in the starting materials or solvent may be inhibiting the catalyst. | 1. Increase reaction temperature: While this may negatively impact enantioselectivity, it can improve conversion. A careful balance must be found. 2. Increase catalyst loading: A higher concentration of the catalyst can lead to a faster reaction rate.[2] 3. Use a more reactive nucleophile: If possible, switch to a stronger nucleophile. For example, if using an alcohol, consider its corresponding alkoxide. 4. Purify all reagents and solvents: Ensure that the epoxide, nucleophile, and solvent are free of any potential catalyst poisons. 5. Consider a different catalytic system: Some catalysts are inherently more active than others. For example, bimetallic salen complexes have been shown to have higher reactivity. |
| Poor Regioselectivity | 1. Reaction Mechanism Ambiguity: A mixture of SN1 and SN2 pathways may be occurring. 2. Electronic Effects of Substituents: The electron-donating benzyloxy groups can influence the stability of potential carbocation intermediates, favoring SN1-type opening at the benzylic position. | 1. Favor SN2 conditions: Use a strong nucleophile in a non-polar, aprotic solvent under neutral or basic conditions to promote attack at the less hindered terminal carbon. 2. Favor SN1-like conditions with a highly selective catalyst: Under acidic conditions, use a chiral Lewis acid that can effectively shield one face of the more substituted carbon, directing the nucleophile to attack from the other face. 3. Analyze the electronic nature of the nucleophile and catalyst: The interplay between the electronics of all reaction components can influence the regiochemical outcome. |
Experimental Protocols
Key Experiment: Hydrolytic Kinetic Resolution (HKR) of racemic-[3,5-Bis(phenylmethoxy)phenyl]oxirane using a Chiral (salen)Co(III) Catalyst
This protocol is adapted from established procedures for the HKR of terminal epoxides and is a good starting point for optimizing the resolution of this compound.[2][3]
Materials:
-
Racemic this compound
-
(R,R)- or (S,S)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II) ((salen)Co(II) complex)
-
Acetic acid
-
Toluene
-
Deionized water
-
Tetrahydrofuran (THF, optional solvent)
-
Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)
Procedure:
-
Catalyst Activation:
-
In a clean, dry flask, dissolve the (salen)Co(II) complex (0.5-2.0 mol% relative to the racemic epoxide) in a minimal amount of toluene.
-
Add 2 equivalents of acetic acid.
-
Stir the solution open to the air for 30 minutes. The color should change from orange/red to a dark brown, indicating the oxidation of Co(II) to the active Co(III) species.
-
Remove the toluene and excess acetic acid under reduced pressure to yield the crude (salen)Co(III)OAc catalyst as a brown solid. This can be used without further purification.
-
-
Kinetic Resolution:
-
To a flask containing the activated catalyst, add the racemic this compound.
-
If desired, a solvent such as THF can be added (typically a 1:1 v/v ratio with the epoxide).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add 0.55 equivalents of deionized water dropwise with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by TLC or GC/LC to determine the point of ~50% conversion.
-
-
Work-up and Purification:
-
Once the desired conversion is reached, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting mixture of enantioenriched epoxide and diol by column chromatography on silica gel.
-
Expected Outcome:
This procedure should yield the unreacted, enantioenriched this compound and the corresponding 1,2-diol. The enantiomeric excess of both the recovered epoxide and the diol product should be determined by chiral HPLC or GC analysis.
Visualizations
Logical Workflow for Troubleshooting Low Enantioselectivity
Caption: Troubleshooting workflow for low enantioselectivity.
Proposed Catalytic Cycle for (salen)Co(III)-Catalyzed Hydrolytic Kinetic Resolution
Caption: Proposed mechanism for Hydrolytic Kinetic Resolution.
References
- 1. Chiral phosphoric acid-catalyzed enantioselective phosphinylation of 3,4-dihydroisoquinolines with diarylphosphine oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. stem.elearning.unipd.it [stem.elearning.unipd.it]
- 3. [PDF] Highly selective hydrolytic kinetic resolution of terminal epoxides catalyzed by chiral (salen)Co(III) complexes. Practical synthesis of enantioenriched terminal epoxides and 1,2-diols. | Semantic Scholar [semanticscholar.org]
- 4. Chiral Phosphoric Acid Catalyzed Conversion of Epoxides into Thiiranes: Mechanism, Stereochemical Model, and New Catalyst Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
Technical Support Center: Synthesis of [3,5-Bis(phenylmethoxy)phenyl]oxirane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of [3,5-Bis(phenylmethoxy)phenyl]oxirane.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and logical synthetic pathway involves a three-step process:
-
Benzylation: Protection of the hydroxyl groups of a suitable precursor, such as 3,5-dihydroxybenzaldehyde, with benzyl bromide to form 3,5-bis(phenylmethoxy)benzaldehyde.
-
Wittig Reaction: Conversion of the aldehyde to the corresponding styrene derivative, 3,5-bis(phenylmethoxy)styrene, using a Wittig reagent like methyltriphenylphosphonium bromide.
-
Epoxidation: Oxidation of the styrene derivative with a peroxy acid, most commonly meta-chloroperoxybenzoic acid (m-CPBA), to yield the final product, this compound.
Q2: What are the most common impurities I should expect in my final product?
The most likely impurities originate from each step of the synthesis. These can include:
-
Unreacted starting materials: 3,5-bis(phenylmethoxy)benzaldehyde and 3,5-bis(phenylmethoxy)styrene.
-
Byproducts from the Wittig reaction: Primarily triphenylphosphine oxide.[1][2]
-
Byproducts from epoxidation: m-Chlorobenzoic acid (if m-CPBA is used).[3]
-
Side-reaction products:
-
Diol impurity: Formed by the hydrolysis of the epoxide ring. This can occur if water is present during the reaction or workup.
-
Aldehyde/ketone isomers: Acid-catalyzed rearrangement of the epoxide can lead to the formation of phenylacetaldehyde derivatives.
-
Q3: How can I best purify the final this compound product?
Purification is typically achieved through column chromatography on silica gel. A non-polar to moderately polar solvent system, such as a gradient of ethyl acetate in hexanes, is often effective. It is crucial to use a well-deactivated silica gel, for instance, by treating it with a small amount of triethylamine in the eluent, to prevent the acid-catalyzed opening of the epoxide ring on the column.
Q4: Are there any specific safety precautions I should take during this synthesis?
Yes, several safety measures are important:
-
m-CPBA: This is a strong oxidizing agent and can be explosive, especially in high concentrations or when heated. It is recommended to use m-CPBA with a purity of around 70-77% and store it at low temperatures. Always handle it in a fume hood and wear appropriate personal protective equipment (PPE).
-
Wittig Reagents: The bases used to generate ylides, such as n-butyllithium or sodium hydride, are often pyrophoric and react violently with water. These should be handled under an inert atmosphere (e.g., nitrogen or argon).
-
Solvents: Use of flammable organic solvents like THF, diethyl ether, and hexanes requires working in a well-ventilated fume hood away from ignition sources.
Troubleshooting Guides
Below are common issues encountered during the synthesis of this compound, presented in a question-and-answer format.
Step 1: Benzylation of 3,5-Dihydroxybenzaldehyde
Problem: Incomplete reaction, with starting material remaining.
-
Possible Cause: Insufficient amount of benzyl bromide or base (e.g., potassium carbonate). The base may also be of poor quality or not sufficiently dried.
-
Solution: Use a slight excess of benzyl bromide (e.g., 2.2 equivalents) and a larger excess of a strong, dry base. Ensure the reaction is stirred efficiently and run for a sufficient duration, monitoring by TLC.
Problem: Formation of multiple benzylated byproducts.
-
Possible Cause: Reaction temperature is too high, or the reaction is run for an excessively long time, leading to side reactions.
-
Solution: Maintain a moderate reaction temperature (e.g., reflux in acetone or acetonitrile) and monitor the reaction progress closely by TLC to avoid prolonged reaction times after the starting material is consumed.
Step 2: Wittig Reaction
Problem: Low yield of the desired styrene product.
-
Possible Cause 1: Inefficient ylide formation. The base used may not be strong enough to deprotonate the phosphonium salt effectively.
-
Solution 1: Use a very strong base such as n-butyllithium or sodium hydride in an anhydrous aprotic solvent like THF under an inert atmosphere.
-
Possible Cause 2: The aldehyde is electron-rich due to the two benzyloxy groups, making it less reactive towards the ylide.[4]
-
Solution 2: After forming the ylide, allow the reaction with the aldehyde to proceed for a longer time or at a slightly elevated temperature (e.g., gentle reflux). Monitor the reaction by TLC.
Problem: Difficulty in removing triphenylphosphine oxide byproduct.
-
Possible Cause: Triphenylphosphine oxide is highly polar and can co-elute with the product during chromatography.
-
Solution: Most of the triphenylphosphine oxide can be removed by precipitation from a non-polar solvent like hexanes or a mixture of hexanes and diethyl ether prior to column chromatography. Chilling the solution can enhance precipitation.
Step 3: Epoxidation
Problem: The reaction is sluggish or does not go to completion.
-
Possible Cause: The electron-donating benzyloxy groups can slightly deactivate the double bond towards electrophilic attack by the peroxy acid.
-
Solution: Use a slight excess of m-CPBA (e.g., 1.2-1.5 equivalents) and allow the reaction to stir for a longer period at room temperature. Monitor the reaction progress carefully by TLC.
Problem: Formation of a significant amount of the corresponding diol.
-
Possible Cause: Presence of water in the reaction mixture, which leads to the acid-catalyzed hydrolysis of the epoxide product. The m-chlorobenzoic acid byproduct can catalyze this reaction.
-
Solution: Ensure all glassware is dry and use anhydrous solvents. A buffered system, for example by adding a small amount of a solid buffer like sodium bicarbonate, can help to neutralize the acidic byproduct and minimize diol formation.
Problem: The final product decomposes during purification.
-
Possible Cause: The epoxide ring is sensitive to acidic conditions, and standard silica gel can be acidic enough to cause ring-opening.
-
Solution: Deactivate the silica gel by preparing the slurry with the column eluent containing a small amount of a neutralising agent, such as 0.5-1% triethylamine. This will help to prevent decomposition of the epoxide on the column.
Summary of Potential Impurities and Analytical Data
| Impurity Name | Origin | Typical Analytical Signature (¹H NMR) | Removal Strategy |
| 3,5-bis(phenylmethoxy)benzaldehyde | Unreacted starting material from Wittig step | Aldehyde proton signal around 9.8-10.0 ppm. | Column chromatography. |
| 3,5-bis(phenylmethoxy)styrene | Unreacted starting material from epoxidation | Vinylic proton signals between 5.0-7.0 ppm. | Column chromatography. |
| Triphenylphosphine oxide | Byproduct of Wittig reaction | Complex multiplet in the aromatic region (7.4-7.8 ppm). | Precipitation from non-polar solvents; column chromatography. |
| m-Chlorobenzoic acid | Byproduct of m-CPBA epoxidation | Broad singlet for the carboxylic acid proton (>10 ppm); aromatic signals. | Aqueous basic wash (e.g., sat. NaHCO₃ solution) during workup. |
| 1-(3,5-bis(phenylmethoxy)phenyl)ethane-1,2-diol | Hydrolysis of the epoxide | Disappearance of epoxide protons and appearance of new methine and methylene protons, along with broad -OH signals. | Careful anhydrous workup; column chromatography. |
Experimental Protocols
Protocol 1: Synthesis of 3,5-bis(phenylmethoxy)benzaldehyde
-
To a solution of 3,5-dihydroxybenzaldehyde (1.0 eq) in acetone or DMF, add potassium carbonate (3.0 eq).
-
Add benzyl bromide (2.2 eq) dropwise at room temperature.
-
Heat the mixture to reflux and stir for 12-24 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture, filter off the inorganic salts, and evaporate the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by recrystallization or column chromatography to obtain 3,5-bis(phenylmethoxy)benzaldehyde.
Protocol 2: Synthesis of 3,5-bis(phenylmethoxy)styrene (Wittig Reaction)
-
Suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF under a nitrogen atmosphere.
-
Cool the suspension to 0 °C and add a strong base such as n-butyllithium (1.1 eq) dropwise. The formation of the orange-red ylide will be observed.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for 1 hour.
-
Add a solution of 3,5-bis(phenylmethoxy)benzaldehyde (1.0 eq) in anhydrous THF dropwise to the ylide solution.
-
Stir the reaction mixture at room temperature overnight, or until TLC indicates the consumption of the aldehyde.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether or ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to separate the styrene from triphenylphosphine oxide.
Protocol 3: Synthesis of this compound (Epoxidation)
-
Dissolve 3,5-bis(phenylmethoxy)styrene (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM).
-
Add m-chloroperoxybenzoic acid (m-CPBA, ~75% purity, 1.2 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution (to remove m-chlorobenzoic acid), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (pre-treated with 1% triethylamine in the eluent) to yield the final product.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Formation of the desired product and common byproducts/impurities.
Caption: General metabolic pathway for xenobiotic epoxides.
References
Technical Support Center: Work-up Procedures for Reactions Containing [3,5-Bis(phenylmethoxy)phenyl]oxirane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with reactions involving [3,5-Bis(phenylmethoxy)phenyl]oxirane.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the work-up of reactions containing the bulky and relatively non-polar compound, this compound, and its derivatives.
Q1: I have completed my reaction. What is a general work-up procedure to isolate my product?
A1: A standard aqueous work-up is typically employed. After ensuring the reaction is complete by thin-layer chromatography (TLC), the following steps are recommended:
-
Quenching: If your reaction contains reactive reagents (e.g., organometallics, strong acids or bases), cool the reaction mixture in an ice bath and slowly add a quenching agent (e.g., water, saturated aqueous ammonium chloride, or a dilute acid/base solution).
-
Solvent Evaporation: If the reaction solvent is miscible with water (e.g., ethanol, THF), it is often beneficial to remove it under reduced pressure.
-
Extraction: To the remaining residue, add water and a water-immiscible organic solvent such as dichloromethane (DCM) or ethyl acetate. Transfer the mixture to a separatory funnel. Due to the bulky nature of the compound, a larger volume of solvent may be necessary to ensure complete dissolution.
-
Washing: Gently shake the separatory funnel to partition the product into the organic layer. Allow the layers to separate. Drain the organic layer and wash it sequentially with water and then brine (saturated aqueous NaCl solution) to remove residual water-soluble impurities and aid in breaking any emulsions.
-
Drying: Dry the isolated organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
-
Purification: The crude product can then be purified by techniques such as silica gel column chromatography or recrystallization.
Q2: I'm observing a persistent emulsion during the extraction step. How can I resolve this?
A2: Emulsion formation is a common issue with bulky, aromatic molecules like this compound derivatives due to their surfactant-like properties. Here are several techniques to break an emulsion:
-
Gentle Mixing: Instead of vigorous shaking, gently swirl or invert the separatory funnel to minimize emulsion formation.[1]
-
Addition of Brine: Add a saturated aqueous sodium chloride (brine) solution. This increases the ionic strength of the aqueous layer, which can help force the separation of the two phases.[1]
-
Change in Solvent Volume: Try adding more of the organic solvent to dilute the organic phase, which can sometimes break the emulsion.
-
Filtration through Celite: As a last resort, you can filter the entire mixture through a pad of Celite. This can often break up the emulsion, and the layers can then be separated.
-
Patience: Sometimes, simply allowing the separatory funnel to stand undisturbed for an extended period (e.g., 30 minutes to an hour) can lead to layer separation.
Q3: My product seems to be a thick oil or a waxy solid that is difficult to handle and purify. What are my options?
A3: The physical properties of your product will depend on its specific structure. If you obtain a non-crystalline solid or a thick oil, consider the following purification strategies:
-
Silica Gel Column Chromatography: This is a highly effective method for purifying non-polar to moderately polar compounds. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes) is often successful. Due to the aromatic nature of the compound, monitoring the fractions by UV light on a TLC plate is very effective.
-
Recrystallization: If you can induce crystallization, this is an excellent purification technique. Finding a suitable solvent or solvent system is key.
-
Single Solvent Recrystallization: Try dissolving your compound in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or ethyl acetate) and then allowing it to cool slowly.
-
Two-Solvent Recrystallization: If a single solvent is not effective, dissolve your compound in a small amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Gently heat the mixture until it becomes clear again, and then allow it to cool slowly. A common combination is dichloromethane/hexanes.
-
-
Trituration: If the crude product is an amorphous solid, you can wash it with a solvent in which the desired product is insoluble, but the impurities are soluble. This can enrich the purity of your product.
Q4: I am having trouble removing a non-polar impurity that co-elutes with my product during column chromatography.
A4: Separating compounds with similar polarities can be challenging. Here are some strategies:
-
Optimize the Solvent System: Experiment with different solvent systems for your column chromatography. Sometimes, switching to a different non-polar solvent (e.g., toluene instead of hexanes) or using a small amount of a third solvent can improve separation.
-
Use a Different Stationary Phase: If silica gel is not providing adequate separation, consider using a different stationary phase like alumina (which has different selectivity) or reverse-phase silica gel (where the elution order of non-polar and polar compounds is reversed).
-
Recrystallization: If the impurity is present in a smaller amount, recrystallization can be very effective, as the crystal lattice of the major component will tend to exclude the impurity.
Quantitative Data Summary
The following table provides typical ranges for various parameters in a standard work-up procedure for a reaction involving this compound. These values are illustrative and may need to be optimized for specific reactions.
| Parameter | Typical Value/Range | Notes |
| Reaction Scale | 1 - 10 mmol | |
| Extraction Solvent | Dichloromethane or Ethyl Acetate | Choose based on product solubility and ease of removal. |
| Solvent to Aqueous Ratio | 1:1 to 2:1 (v/v) | Adjust to ensure efficient extraction. |
| Number of Extractions | 2 - 3 | To maximize product recovery. |
| Brine Wash Volume | ~25% of Organic Layer Volume | Helps to remove water and break emulsions. |
| Drying Agent Amount | Sufficient to see free-flowing powder | Typically 1-2 g per 50 mL of organic solution. |
| Silica Gel for Chromatography | 30-50x the weight of crude product | A general rule of thumb for good separation. |
| Expected Product Yield | 60 - 95% | Highly dependent on the specific reaction and purity. |
Experimental Protocols
Protocol 1: General Aqueous Work-up Procedure
-
Upon reaction completion (monitored by TLC), cool the reaction vessel to 0 °C in an ice bath.
-
Slowly add 1 M HCl (or another appropriate quenching agent) to neutralize the reaction mixture.
-
If the reaction solvent is water-miscible (e.g., THF, ethanol), remove the solvent under reduced pressure using a rotary evaporator.
-
To the resulting residue, add deionized water (e.g., 20 mL) and dichloromethane (e.g., 30 mL).
-
Transfer the mixture to a separatory funnel and gently swirl to mix the layers. Allow the layers to separate.
-
Drain the lower organic layer into a clean flask.
-
Re-extract the aqueous layer with a fresh portion of dichloromethane (e.g., 20 mL).
-
Combine all organic extracts.
-
Wash the combined organic layer with brine (e.g., 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the solution to remove the drying agent.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
Protocol 2: Purification by Silica Gel Column Chromatography
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Pack a chromatography column with the silica gel slurry.
-
Dissolve the crude product in a minimal amount of dichloromethane.
-
Add a small amount of silica gel to the dissolved product and concentrate it to a dry powder (this is known as "dry loading").
-
Carefully add the dry-loaded sample to the top of the packed column.
-
Begin eluting the column with a non-polar solvent system (e.g., 100% hexanes or 5% ethyl acetate in hexanes).
-
Gradually increase the polarity of the eluting solvent (e.g., to 10%, 20% ethyl acetate in hexanes) to elute the desired product.
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: General workflow for the work-up of a chemical reaction.
Caption: Decision tree for troubleshooting emulsion formation during extraction.
References
Validation & Comparative
NMR Characterization: A Comparative Guide for [3,5-Bis(phenylmethoxy)phenyl]oxirane and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) characteristics of [3,5-Bis(phenylmethoxy)phenyl]oxirane and structurally related epoxides. Due to the limited availability of public domain NMR data for this compound, this document focuses on a detailed comparison with commercially available and frequently synthesized analogs: Styrene Oxide, 4-Methoxystyrene Oxide, and 4-Chlorostyrene Oxide. The provided experimental data for these alternatives will serve as a valuable reference for researchers working with or synthesizing this compound, allowing for insightful spectral interpretation and characterization.
Comparative NMR Data Analysis
The chemical shifts (δ) in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei. In the case of substituted styrene oxides, the nature of the substituent on the phenyl ring significantly influences the spectral data of the oxirane protons and carbons. The following table summarizes the reported ¹H and ¹³C NMR data for Styrene Oxide and its derivatives in Chloroform-d (CDCl₃).
| Compound Name | Structure | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| This compound | Data not publicly available. Expected shifts are discussed below. | Data not publicly available. Expected shifts are discussed below. | |
| Styrene Oxide | 2.79 (dd, 1H, J=5.5, 2.7 Hz), 3.14 (dd, 1H, J=5.5, 4.1 Hz), 3.85 (dd, 1H, J=4.1, 2.7 Hz), 7.28-7.40 (m, 5H) | 51.1 (CH₂), 52.3 (CH), 125.5 (Ar-CH), 128.3 (Ar-CH), 128.6 (Ar-CH), 137.9 (Ar-C) | |
| 4-Methoxystyrene Oxide | 2.75 (dd, 1H, J=5.5, 2.6 Hz), 3.09 (dd, 1H, J=5.5, 4.2 Hz), 3.80 (s, 3H), 3.81 (dd, 1H, J=4.2, 2.6 Hz), 6.89 (d, 2H, J=8.7 Hz), 7.25 (d, 2H, J=8.7 Hz) | 51.0 (CH₂), 52.1 (CH), 55.2 (OCH₃), 114.0 (Ar-CH), 126.8 (Ar-CH), 130.1 (Ar-C), 159.5 (Ar-C) | |
| 4-Chlorostyrene Oxide | 2.77 (dd, 1H, J=5.6, 2.7 Hz), 3.14 (dd, 1H, J=5.6, 4.1 Hz), 3.83 (dd, 1H, J=4.1, 2.7 Hz), 7.26-7.35 (m, 4H) | 51.2 (CH₂), 51.7 (CH), 126.9 (Ar-CH), 128.8 (Ar-CH), 133.8 (Ar-C), 136.5 (Ar-C) |
Expected NMR Characteristics of this compound:
The two phenylmethoxy (benzyloxy) groups at the 3 and 5 positions of the phenyl ring are electron-donating through resonance, although less so than a methoxy group. This electronic effect would influence the chemical shifts of the aromatic and oxirane protons and carbons.
-
¹H NMR: The protons on the oxirane ring are expected to show chemical shifts similar to or slightly downfield from those in Styrene Oxide. The aromatic protons of the central phenyl ring will appear as a complex multiplet, likely in the range of 6.5-7.0 ppm. The benzylic protons of the phenylmethoxy groups will present as a characteristic singlet around 5.0 ppm, and the protons of the terminal phenyl rings will appear in the typical aromatic region of 7.2-7.5 ppm.
-
¹³C NMR: The carbons of the oxirane ring should have chemical shifts comparable to the other analogs. The C3 and C5 carbons of the central phenyl ring, being attached to the electron-donating benzyloxy groups, will be shielded and appear at a higher field (lower δ value) compared to the unsubstituted carbons in Styrene Oxide. The benzylic carbons will resonate around 70 ppm.
Experimental Protocols
A general procedure for obtaining ¹H and ¹³C NMR spectra for the compounds listed above is as follows:
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample or dispense 10-20 µL of the liquid sample into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Securely cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved.
2. NMR Data Acquisition:
-
The NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.
-
For ¹H NMR:
-
Acquire the spectrum with a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.
-
The spectral width should be set to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
-
A relaxation delay of 1-2 seconds is commonly used.
-
-
For ¹³C NMR:
-
A proton-decoupled spectrum is acquired to simplify the spectrum to single lines for each unique carbon.
-
A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of the ¹³C isotope.
-
The spectral width should encompass the expected range for carbon chemical shifts (e.g., 0-160 ppm).
-
A relaxation delay of 2-5 seconds is typically employed.
-
3. Data Processing:
-
The acquired Free Induction Decay (FID) is Fourier transformed to obtain the frequency-domain spectrum.
-
The spectrum is phased and baseline corrected.
-
The chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H NMR and the residual CDCl₃ signal at 77.16 ppm for ¹³C NMR.
Visualizing NMR-Relevant Structural Information
The following diagram illustrates the key structural features of this compound and the expected regions for their NMR signals.
Caption: Key proton regions in the ¹H NMR spectrum of this compound.
Comparative Purity Analysis of [3,5-Bis(phenylmethoxy)phenyl]oxirane via High-Performance Liquid Chromatography
A Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the purity of [3,5-Bis(phenylmethoxy)phenyl]oxirane from different batches, employing a validated High-Performance Liquid Chromatography (HPLC) method. The data presented herein, supported by detailed experimental protocols, is intended to assist researchers, scientists, and drug development professionals in making informed decisions regarding product quality and consistency for their specific applications.
Introduction
This compound is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its purity is a critical parameter that can significantly impact the yield, purity, and safety profile of the final active pharmaceutical ingredient (API). This guide outlines a robust HPLC method for the quantitative determination of this compound and its potential impurities. By comparing two different batches, this document highlights the importance of stringent quality control in the drug development process. While various analytical techniques exist for the characterization of epoxides, HPLC remains a cornerstone for purity and impurity profiling due to its high resolution, sensitivity, and quantitative accuracy.[1][2]
Methodology
A reversed-phase high-performance liquid chromatography (RP-HPLC) method was developed and validated for the purity assessment of this compound. This method is capable of separating the main component from its potential process-related impurities.
Experimental Protocol: HPLC Purity Determination
1. Instrumentation:
-
A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.
2. Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
-
0-5 min: 50% B
-
5-25 min: 50% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve approximately 10 mg of this compound reference standard in acetonitrile to prepare a 1.0 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL with acetonitrile.
-
Sample Solution: Prepare sample solutions of Batch A and Batch B at a concentration of approximately 0.1 mg/mL in acetonitrile.
4. Data Analysis:
-
The purity of the samples is determined by calculating the area percentage of the main peak relative to the total peak area in the chromatogram.
Caption: Workflow for HPLC Purity Analysis.
Results and Comparison
The developed HPLC method was applied to assess the purity of two different batches of this compound (Batch A and Batch B). The results, including the retention time of the main peak and the percentage of detected impurities, are summarized in the table below.
| Parameter | Batch A | Batch B |
| Retention Time (min) | 15.2 | 15.2 |
| Purity (%) | 99.5 | 98.2 |
| Total Impurities (%) | 0.5 | 1.8 |
| Number of Impurities | 2 | 4 |
The data clearly indicates that Batch A exhibits a higher purity profile (99.5%) compared to Batch B (98.2%). Furthermore, Batch B contains a greater number of detectable impurities and a higher total impurity content. This difference in purity could have significant implications for subsequent synthetic steps and the quality of the final product.
Caption: Purity Comparison of Two Batches.
Alternative Analytical Approaches
While HPLC is the gold standard for purity determination, other analytical techniques can provide complementary information.
-
Gas Chromatography (GC): Suitable for volatile impurities. However, the low volatility of this compound makes it less ideal as a primary technique.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation and can be used for quantitative analysis (qNMR) against a certified standard. It is particularly useful for identifying and quantifying structurally similar impurities.
-
Mass Spectrometry (MS): Often coupled with HPLC (LC-MS), it is a powerful tool for the identification of unknown impurities by providing molecular weight information.
The choice of analytical method should be guided by the specific requirements of the analysis, including the nature of the expected impurities and the desired level of sensitivity.
Conclusion
The presented HPLC method provides a reliable and robust means for the purity assessment of this compound. The comparative analysis of two batches demonstrates the importance of rigorous analytical testing to ensure the quality and consistency of this critical synthetic intermediate. Researchers and drug development professionals are encouraged to implement similar stringent quality control measures to mitigate risks associated with impurities and ensure the integrity of their research and development activities.
References
Comparative Reactivity Analysis of [3,5-Bis(phenylmethoxy)phenyl]oxirane and Other Epoxides in Nucleophilic Ring-Opening Reactions
For Researchers, Scientists, and Drug Development Professionals: A Detailed Examination of Epoxide Reactivity for the Synthesis of Bioactive Molecules
The reactivity of epoxides is a cornerstone of synthetic organic chemistry, enabling the formation of diverse and complex molecules, including a wide array of pharmaceuticals. [3,5-Bis(phenylmethoxy)phenyl]oxirane, a substituted aryl glycidyl ether, presents a unique substrate for nucleophilic ring-opening reactions, offering a pathway to novel molecular architectures. This guide provides a comparative analysis of the reactivity of this compound with other relevant epoxides, supported by experimental data and detailed protocols.
Understanding Epoxide Reactivity: Electronic and Steric Effects
The reactivity of an epoxide is primarily governed by two key factors: ring strain and the electronic nature of its substituents. The three-membered oxirane ring is inherently strained, providing a strong driving force for ring-opening reactions. The regioselectivity of nucleophilic attack on unsymmetrical epoxides is dictated by a combination of steric hindrance and electronic effects.
Under basic or neutral conditions, nucleophilic attack generally occurs at the less sterically hindered carbon atom via an SN2 mechanism. Conversely, under acidic conditions, the reaction proceeds through a more SN1-like transition state, with the nucleophile preferentially attacking the more substituted carbon that can better stabilize a partial positive charge.
For aryl glycidyl ethers, the phenyl group's electronic properties significantly influence the reactivity of the epoxide ring. Electron-donating groups on the aromatic ring can decrease the electrophilicity of the benzylic carbon, potentially slowing down the reaction rate. Conversely, electron-withdrawing groups can enhance it. In the case of this compound, the two phenylmethoxy groups are moderately electron-donating through resonance, which is expected to influence its reactivity profile compared to unsubstituted or differently substituted phenyl glycidyl ethers.
Comparative Reactivity Data
| Epoxide | Nucleophile | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Phenyl Glycidyl Ether | n-Butylamine | - | 50 | ~1 hour | High | [1] |
| Phenyl Glycidyl Ether | Diethylamine | - | 50 | ~2 hours | High | [1] |
| Phenyl Glycidyl Ether | N-Methylaniline | - | 80 | Several hours | Moderate | [1] |
| 1-Naphthyl Glycidyl Ether | Isopropylamine | Water | Reflux | 1 hour | 89 | |
| 1-Naphthyl Glycidyl Ether | Isopropylamine | Ethanol | Reflux | 8 hours | - |
Inference for this compound:
The two electron-donating phenylmethoxy groups at the meta positions of the phenyl ring in this compound are expected to slightly decrease the electrophilicity of the epoxide's benzylic carbon compared to unsubstituted phenyl glycidyl ether. This would likely result in a moderately slower reaction rate under similar conditions. However, the steric hindrance around the epoxide ring itself is not significantly altered, so the regioselectivity of nucleophilic attack at the terminal carbon should be maintained.
Experimental Protocol: Synthesis of a β-Amino Alcohol from an Aryl Glycidyl Ether
The synthesis of β-amino alcohols via the ring-opening of epoxides is a crucial step in the preparation of many pharmaceuticals, notably β-blockers. The following protocol is a representative procedure for the aminolysis of an aryl glycidyl ether, which can be adapted for this compound. This specific protocol is based on the synthesis of propranolol from 1-naphthyl glycidyl ether.[2][3][4]
Materials:
-
Aryl glycidyl ether (e.g., 1-Naphthyl Glycidyl Ether) (1 equivalent)
-
Isopropylamine (excess, e.g., 10-20 equivalents)
-
Ethanol or Water (as solvent)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
-
Standard glassware for workup and purification
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl glycidyl ether (e.g., 2.0 g, 10 mmol).
-
Add a significant excess of isopropylamine (e.g., 20 mL) and the chosen solvent (e.g., 1 mL of water or 20 mL of ethanol).[2][3]
-
Stir the mixture and heat it to reflux. The reaction time will vary depending on the specific epoxide and solvent used (e.g., 1 hour in water or up to 24 hours in ethanol).[2][3]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess isopropylamine and solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane) to yield the pure β-amino alcohol.[2]
Safety Precautions:
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Isopropylamine is volatile and flammable. Avoid open flames.
-
Epoxides can be sensitizers and should be handled with care.
Visualization of a Relevant Signaling Pathway and Experimental Workflow
The aminolysis of aryl glycidyl ethers is a key step in the synthesis of β-blockers, a class of drugs that act on adrenergic signaling pathways. The following diagrams illustrate the general mechanism of this reaction and the subsequent interaction of the resulting β-blocker with a β-adrenergic receptor.
Mechanism of Epoxide Ring-Opening by an Amine.
The β-amino alcohol product, a structural analog of catecholamines, can then act as an antagonist at β-adrenergic receptors, blocking the downstream signaling cascade.
β-Adrenergic Receptor Signaling Pathway and the Action of β-Blockers.
This guide provides a framework for understanding and comparing the reactivity of this compound. While direct quantitative data remains elusive, the principles of epoxide chemistry, coupled with data from analogous systems and detailed experimental protocols, offer valuable insights for researchers in the field of synthetic and medicinal chemistry.
References
Computational Analysis of [3,5-Bis(phenylmethoxy)phenyl]oxirane Reactivity: A Comparative Guide
For the attention of: Researchers, scientists, and drug development professionals.
Introduction to Epoxide Reactivity
Epoxides, or oxiranes, are three-membered cyclic ethers that serve as versatile intermediates in organic synthesis due to the strained nature of their ring. This ring strain facilitates nucleophilic ring-opening reactions, which are a cornerstone of their chemical utility.[1][2][3] The regioselectivity and stereoselectivity of these reactions are influenced by the substitution pattern on the epoxide ring and the reaction conditions (acidic or basic).[4] Computational studies, often employing methods like Density Functional Theory (DFT), are powerful tools for elucidating the mechanisms and predicting the outcomes of epoxide reactions.[4][5]
Comparative Analysis of Epoxide Reactivity
The reactivity of [3,5-Bis(phenylmethoxy)phenyl]oxirane can be benchmarked against simpler, well-studied epoxides. The presence of the bulky and electron-donating 3,5-bis(phenylmethoxy)phenyl substituent is expected to significantly influence its reactivity compared to unsubstituted oxirane or epoxides with smaller substituents.
Computational studies on various substituted epoxides have shown that substituents affect C-H bond dissociation energies and the barriers to ring-opening and inversion of epoxide radicals.[1] For instance, substituents like -CH3, -NH2, and -OH have been shown to influence the stability of adjacent radical centers formed during certain reactions.[1][2] In the case of this compound, the large phenylmethoxy groups are likely to sterically hinder the approach of nucleophiles and may also exert electronic effects on the oxirane ring.
Table 1: Comparison of Calculated Activation Barriers for Ring Opening of Substituted Epoxide Radicals
| Epoxide Derivative | Substituent | Reaction | Activation Barrier (kcal/mol) | Reference |
| Oxirane (Parent) | -H | Ring Opening | Not specified | [1][2] |
| Methyloxirane | -CH3 | Ring Opening | +13.5 | [6] |
| Fluorooxirane | -F | Ring Opening | Varies with fluorine substitution pattern | [1] |
| Chlorooxirane | -Cl | Ring Opening | Not specified | [1][2] |
| Hydroxyoxirane | -OH | Ring Opening | Not specified | [1][2] |
| Aminooxirane | -NH2 | Ring Opening | Low barrier | [6] |
| This compound | -C6H3(OCH2C6H5)2 | Ring Opening (Predicted) | Expected to be influenced by steric and electronic effects | N/A |
Note: The data for this compound is predictive and not based on direct computational results.
Proposed Experimental and Computational Protocols
To definitively characterize the reactivity of this compound, a combined experimental and computational approach is recommended.
Experimental Protocol: Nucleophilic Ring Opening
-
Materials: this compound (CAS 50841-47-9)[7][8], selected nucleophile (e.g., sodium azide, piperidine), appropriate solvent (e.g., DMSO, ethanol)[9][10], and a Lewis acid catalyst if needed (e.g., BF3·OEt2)[4].
-
Reaction Setup: To a solution of this compound in the chosen solvent, add the nucleophile and catalyst (if applicable). The molar ratio of reactants can be optimized.[3][9]
-
Reaction Conditions: Stir the reaction mixture at a controlled temperature (e.g., room temperature or elevated temperatures with microwave assistance) and monitor the progress using Thin-Layer Chromatography (TLC).[3][11]
-
Workup and Purification: Upon completion, quench the reaction, extract the product with a suitable organic solvent, dry the organic layer, and evaporate the solvent. Purify the crude product by column chromatography.[9][11]
-
Characterization: Characterize the purified product using 1H-NMR, Mass Spectrometry, and IR spectroscopy to determine the structure and regioselectivity of the ring opening.[7][9]
Computational Protocol: DFT Study of Reaction Mechanism
-
Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan.
-
Methodology: Employ Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311++G(d,p)) to model the reaction.[10][12]
-
Modeling:
-
Optimize the geometries of the reactants (this compound and the nucleophile), transition states, intermediates, and products.
-
Perform frequency calculations to confirm the nature of the stationary points (minima or transition states) and to obtain thermochemical data.
-
Conduct an Intrinsic Reaction Coordinate (IRC) calculation to verify that the transition state connects the correct reactants and products.
-
-
Analysis:
-
Analyze the calculated activation energies to predict the feasibility and regioselectivity of the reaction.
-
Examine the geometries of the transition states to understand the stereochemical outcome.
-
Utilize Natural Bond Orbital (NBO) or similar analyses to study the electronic effects of the substituents.
-
Visualizing Reaction Pathways and Workflows
Diagrams created using Graphviz can effectively illustrate the proposed reaction pathways and experimental workflows.
Caption: Proposed reaction pathways for the nucleophilic ring opening of this compound.
Caption: A typical workflow for the computational study of epoxide reactivity using DFT.
Conclusion
While direct computational data for this compound is currently unavailable, a comparative analysis based on existing studies of other epoxides provides valuable insights into its potential reactivity. The bulky bis(phenylmethoxy)phenyl group is anticipated to play a significant role in directing the outcome of nucleophilic ring-opening reactions, primarily through steric hindrance. The proposed experimental and computational protocols offer a robust framework for future research to elucidate the specific reactivity of this compound, which may be of interest to researchers in synthetic and medicinal chemistry.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Experimental and Computational Studies of Microwave-Assisted, Facile Ring Opening of Epoxide with Less Reactive Aromatic Amines in Nitromethane - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Deoxygenation of Oxiranes by λ3 σ3 -Phosphorus Reagents: A Computational, Mechanistic, and Stereochemical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Computational Studies of Chiral Epoxide Radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. synthinkchemicals.com [synthinkchemicals.com]
- 8. scbt.com [scbt.com]
- 9. Bis(oxiranes) Containing Cyclooctane Core: Synthesis and Reactivity towards NaN3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and crystal structure of (2E)-1-[3,5-bis(benzyloxy)phenyl]-3-(4-ethoxyphenyl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to Catalysts for the Functionalization of [3,5-Bis(phenylmethoxy)phenyl]oxirane
For Researchers, Scientists, and Drug Development Professionals
The targeted functionalization of oxiranes is a cornerstone of modern synthetic chemistry, particularly in the development of novel pharmaceutical agents. The oxirane ring, a versatile electrophilic hub, allows for the stereospecific introduction of two vicinal functional groups. [3,5-Bis(phenylmethoxy)phenyl]oxirane, with its bulky benzyloxy substituents, presents a unique substrate for nucleophilic attack, leading to precursors for complex molecular architectures. The efficiency and regioselectivity of this transformation are critically dependent on the choice of catalyst.
Performance Comparison of Catalysts in the Aminolysis of Aryl Epoxides
The following table summarizes the performance of various catalysts in the ring-opening of styrene oxide with aniline, a model reaction that informs the potential behavior of catalysts with this compound. Key performance indicators include reaction time, temperature, yield, and regioselectivity. The regioselectivity refers to the preferential attack of the nucleophile at either the benzylic (Cα) or terminal (Cβ) carbon of the oxirane ring.
| Catalyst | Catalyst Loading (mol%) | Nucleophile | Solvent | Temp. (°C) | Time (h) | Conversion (%) | Regioselectivity (Cα:Cβ) | Yield (%) | Reference |
| YCl₃ | 1 | Aniline | Neat | RT | 1 | >90 | 94:6 | >90 | [1] |
| ScCl₃ | 1 | Aniline | Neat | RT | 1 | 82 | 92:8 | 82 | [1] |
| NbCl₅ | 1 | Aniline | Neat | RT | 1 | 82 | Lower than YCl₃ | 82 | [1] |
| ZrCl₄ | 1 | Aniline | Neat | RT | 1 | 75 | Lower than YCl₃ | 75 | [1] |
| Montmorillonite K-10 | - | Aniline | Neat | RT | 3 | - | 100:0 | 75 | [2] |
| PW₁₁Fe@NH₂-MIL-101(Fe) | - | Aniline | - | - | 1 | 100 | 100:0 | - | [3] |
| None | - | Aniline | H₂O | RT | 14 | - | 65:35 | 96 | [2] |
Note: "RT" denotes room temperature. Data is primarily from the aminolysis of styrene oxide. The regioselectivity for YCl₃ and related Lewis acids favors the formation of the Cα-attack product, 2-phenylamino-2-phenylethanol.[1]
Experimental Protocols
Synthesis of this compound
A plausible synthetic route to the title compound starts from the commercially available 3,5-dihydroxybenzyl alcohol.
Step 1: Benzylation of 3,5-dihydroxybenzyl alcohol
In a round-bottom flask, 3,5-dihydroxybenzyl alcohol (1 eq.) is dissolved in a suitable solvent such as acetone or DMF. Anhydrous potassium carbonate (2.5 eq.) is added, followed by benzyl bromide (2.2 eq.). The reaction mixture is stirred at room temperature or gentle heat until the starting material is consumed (monitored by TLC). The mixture is then filtered, and the solvent is removed under reduced pressure. The residue is purified by column chromatography to yield [3,5-Bis(benzyloxy)phenyl]methanol.[4]
Step 2: Oxidation to 3,5-Bis(phenylmethoxy)benzaldehyde
The [3,5-Bis(benzyloxy)phenyl]methanol (1 eq.) is dissolved in a suitable solvent like dichloromethane. An oxidizing agent such as pyridinium chlorochromate (PCC) or a Swern oxidation protocol is employed to convert the alcohol to the corresponding aldehyde. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is worked up appropriately to isolate the crude 3,5-Bis(phenylmethoxy)benzaldehyde, which is then purified by column chromatography.
Step 3: Epoxidation to this compound
The 3,5-Bis(phenylmethoxy)benzaldehyde (1 eq.) is subjected to a Corey-Chaykovsky reaction. Trimethylsulfonium iodide (1.1 eq.) is treated with a strong base like sodium hydride in a solvent such as DMSO to form the sulfur ylide in situ. The aldehyde is then added to the ylide solution at low temperature, and the reaction is allowed to warm to room temperature. After completion, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography to afford this compound.[5]
General Procedure for Catalytic Aminolysis of an Aryl Epoxide (e.g., Styrene Oxide with YCl₃)
To a mixture of the aryl epoxide (1.0 mmol) and the amine (1.0 mmol) in a reaction vial, the catalyst (e.g., YCl₃, 1 mol%) is added.[1] The reaction is stirred at room temperature under solvent-free ("neat") conditions.[1] The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is purified directly by column chromatography on silica gel to afford the desired β-amino alcohol. The regioselectivity can be determined by ¹H NMR analysis of the crude reaction mixture.[1]
Reaction Pathway and Workflow
The following diagrams illustrate the general signaling pathway for Lewis acid-catalyzed aminolysis of an aryl epoxide and a typical experimental workflow.
Caption: Lewis acid-catalyzed aminolysis of an aryl epoxide.
Caption: A typical experimental workflow for catalyst screening.
References
- 1. mdpi.com [mdpi.com]
- 2. commons.emich.edu [commons.emich.edu]
- 3. Improved catalytic performance of porous metal–organic frameworks for the ring opening of styrene oxide - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 4. [3,5-Bis(benzyloxy)phenyl]methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN102432566B - 2-(4-phenoxyphenyl)oxirane and preparation method and application thereof - Google Patents [patents.google.com]
A Researcher's Guide to Quantum Chemical Calculations of [3,5-Bis(phenylmethoxy)phenyl]oxirane Reaction Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the theoretical approaches to understanding the reaction mechanisms of [3,5-Bis(phenylmethoxy)phenyl]oxirane. Due to the absence of specific published quantum chemical studies on this molecule, this document establishes a framework for comparison by examining general epoxide ring-opening principles and detailed computational studies on analogous aryl-substituted epoxides, such as styrene oxide and phenyl glycidyl ether. It further outlines a comprehensive protocol for conducting such quantum chemical calculations, enabling researchers to perform their own mechanistic investigations.
Fundamental Principles of Epoxide Ring-Opening Reactions
Epoxides are versatile intermediates in organic synthesis, primarily due to the high ring strain of the three-membered ether ring, which facilitates nucleophilic attack. The ring-opening of unsymmetrical epoxides, such as this compound, can proceed through different mechanisms depending on the reaction conditions, leading to distinct regiochemical and stereochemical outcomes.
Acid-Catalyzed Ring-Opening: Under acidic conditions, the epoxide oxygen is first protonated, forming a good leaving group.[1][2] This is followed by nucleophilic attack. The mechanism is a hybrid between SN1 and SN2.[1][3] For epoxides with a carbon atom that can stabilize a positive charge (like a tertiary or benzylic carbon), the reaction exhibits significant SN1 character, with the nucleophile attacking the more substituted carbon.[4] For primary and secondary epoxides, the mechanism is more SN2-like, with the nucleophile attacking the less sterically hindered carbon.[3] In both cases, the reaction typically proceeds with anti-stereochemistry due to the backside attack of the nucleophile.[5]
Base-Catalyzed Ring-Opening: In the presence of a strong nucleophile and basic conditions, the reaction proceeds via a classic SN2 mechanism.[6][7] The nucleophile attacks the less sterically hindered carbon of the epoxide, leading to a product with inverted stereochemistry at the site of attack.[5][7] The driving force for this reaction, despite the poor leaving group nature of the alkoxide, is the relief of ring strain.[2]
Proposed Reaction Mechanisms for this compound
Based on the fundamental principles, we can propose the primary reaction pathways for this compound with a generic nucleophile (Nu) under both acidic (H-A) and basic (B) conditions.
Acid-Catalyzed Mechanism
The benzylic carbon of the oxirane ring in this compound can stabilize a partial positive charge. Therefore, under acidic conditions, nucleophilic attack is expected to occur preferentially at this more substituted carbon.
Caption: Proposed acid-catalyzed ring-opening pathway for this compound.
Base-Catalyzed Mechanism
Under basic conditions, steric hindrance will dictate the regioselectivity. The nucleophile will attack the less substituted, primary carbon of the oxirane ring.
Caption: Proposed base-catalyzed ring-opening pathway for this compound.
Comparison with Quantum Chemical Studies of Analogous Epoxides
While no specific data exists for this compound, computational studies on styrene oxide and phenyl glycidyl ether provide valuable insights into the expected energetic barriers and mechanistic details. Density Functional Theory (DFT) is a commonly employed method for these types of investigations.
| System | Reaction / Catalyst | Computational Method | Key Findings (Activation Energy, E_a) |
| Styrene Oxide | CO₂ Cycloaddition / Imidazole Derivatives | ωB97X-D | The study focused on the cycloaddition of CO₂. The initial ring-opening step was identified as crucial. The catalytic activity of different imidazole derivatives was correlated with their ability to facilitate this step.[8] |
| Propylene Oxide | Ring-Opening / Boronic Acids and Pyridinic Bases | M06-2X/6-31+G(d,p) | The uncatalyzed ring-opening has a high activation energy (~60 kcal/mol). The presence of both a boronic acid (as a Lewis acid) and a pyridinic base (as a nucleophile) significantly lowers the activation energy to ~20 kcal/mol, demonstrating a synergistic catalytic effect.[9] |
| Phenyl Glycidyl Ether | Ring Cleavage / Phosphoric Acid Derivative | AM1 (Semi-empirical) | A hydroxycarbocation mechanism was proposed based on semi-empirical calculations, involving the initial formation of unstable oxonium structures. This highlights the role of the acid catalyst in activating the epoxide ring.[10] |
| Generic Epoxy Models | Radical-Mediated Thiol-Epoxy Reaction | M06-2X/6-31+G(d,p) | This study explored a radical-based ring-opening. The addition of a thiyl radical to the epoxide was found to be a relatively slow process, but the subsequent chain transfer was fast. The stability of the radicals and the ring strain were identified as key thermodynamic drivers.[1] |
Experimental and Computational Protocols
This section details a generalized protocol for researchers aiming to perform quantum chemical calculations on the reaction mechanisms of this compound.
Computational Workflow
A typical workflow for investigating reaction mechanisms using quantum chemistry involves several key steps, from initial structure preparation to the analysis of the potential energy surface.
Caption: A standard workflow for computational investigation of reaction mechanisms.
Detailed Computational Methodologies
Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is required.[11]
1. Model System Definition:
-
Reactants: Define the 3D coordinates of this compound and the nucleophile (e.g., H₂O for hydrolysis, Cl⁻ for reaction with HCl).
-
Solvent: Implicit solvent models, such as the Polarizable Continuum Model (PCM) or the SMD model, are often used to approximate the effect of the solvent without explicitly modeling solvent molecules.
2. Level of Theory and Basis Set Selection:
-
Density Functional Theory (DFT): This is a widely used and computationally efficient method that provides a good balance of accuracy and cost for systems of this size.
-
Basis Sets: A Pople-style basis set like 6-31G(d) is often sufficient for initial geometry optimizations. For more accurate final energies, a larger basis set such as 6-311+G(d,p) is recommended.
3. Calculation Steps (as per the workflow):
-
Geometry Optimization: Perform geometry optimizations for all reactants, intermediates, transition states, and products. This finds the lowest energy conformation for each species.
-
Frequency Analysis: Conduct frequency calculations at the same level of theory as the optimization. This confirms that reactants, intermediates, and products are true minima on the potential energy surface (zero imaginary frequencies), and that transition states are first-order saddle points (exactly one imaginary frequency). The frequency calculation also provides the Gibbs free energy, which is used to calculate reaction barriers and energies.
-
Transition State (TS) Search: Locating the TS is often the most challenging step. Methods like OPT=(TS,CALCFC,NOEIGEN) in Gaussian can be used. A good initial guess for the TS geometry is crucial.
-
Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation follows the reaction path downhill from the transition state to confirm that it connects the desired reactants and products.
4. Data Analysis:
-
Activation Energy (ΔG‡): Calculated as the difference in Gibbs free energy between the transition state and the reactants (ΔG‡ = G_TS - G_reactants).
-
Reaction Energy (ΔG_rxn): Calculated as the difference in Gibbs free energy between the products and the reactants (ΔG_rxn = G_products - G_reactants).
-
These values can then be compared for different proposed mechanisms (e.g., acid- vs. base-catalyzed) or for different nucleophiles to predict the most favorable reaction pathway.
By following this guide, researchers can leverage quantum chemical calculations to gain deep mechanistic insights into the reactivity of this compound, guiding experimental design and the development of novel applications for this and related compounds.
References
- 1. Computational Study on Radical-Mediated Thiol-Epoxy Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chimia.ch [chimia.ch]
- 4. 18.5 Reactions of Epoxides: Ring-Opening – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 6. 9.14 Reactions of Epoxides: Ring-Opening – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Insight into the Varying Reactivity of Different Catalysts for CO2 Cycloaddition into Styrene Oxide: An Experimental and DFT Study [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. pleiades.online [pleiades.online]
- 11. chem.libretexts.org [chem.libretexts.org]
Comparative Guide to Analytical Standards of 3,5-Dibenzyloxyphenyloxirane and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the analytical standards for 3,5-Dibenzyloxyphenyloxirane, a key intermediate in various synthetic pathways. Due to the limited availability of a commercial analytical standard for 3,5-Dibenzyloxyphenyloxirane, this document outlines the characterization of its immediate precursor, 3,5-Dibenzyloxybenzaldehyde, and provides a validated synthetic route to the target compound. Furthermore, a comparison with the commercially available analytical standard of a related core structure, Resorcinol, is included to offer a comprehensive analytical reference.
Analytical Data of 3,5-Dibenzyloxybenzaldehyde (Precursor)
| Analytical Technique | Observed Data for 3,5-Dibenzyloxybenzaldehyde |
| Appearance | White to off-white solid |
| Melting Point | 78-80 °C[1] |
| ¹H NMR (CDCl₃, 400 MHz) | δ 9.91 (s, 1H, CHO), 7.43-7.29 (m, 10H, Ar-H), 7.08 (d, J = 2.3 Hz, 2H, Ar-H), 6.87 (t, J = 2.3 Hz, 1H, Ar-H), 5.09 (s, 4H, OCH₂Ph) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 191.9, 160.0, 138.2, 136.2, 128.7, 128.2, 127.6, 108.9, 108.2, 70.3 |
| FT-IR (ATR) | 3064, 3033, 2872, 2772, 1695 (C=O), 1595, 1454, 1380, 1298, 1161, 1049, 843, 735, 696 cm⁻¹ |
| Mass Spectrometry (EI) | m/z (%): 318 (M⁺, 25), 91 (100), 181 (15), 227 (10) |
Comparison with a Commercially Available Analytical Standard: Resorcinol
Resorcinol (1,3-dihydroxybenzene) represents the core di-substituted benzene structure found in 3,5-Dibenzyloxyphenyloxirane. A comparison of its analytical data provides a baseline for the fundamental spectral features of this substitution pattern.
| Analytical Technique | Data for Resorcinol (CAS: 108-46-3) |
| Appearance | White to off-white crystals or powder[2] |
| Melting Point | 109-111 °C[3] |
| ¹H NMR (D₂O) | δ 6.85 (t, J = 8.1 Hz, 1H), 6.33 (dd, J = 8.1, 2.3 Hz, 2H), 6.24 (t, J = 2.3 Hz, 1H) |
| ¹³C NMR (D₂O) | δ 157.9, 131.5, 108.2, 103.5 |
| FT-IR (KBr) | 3200-3400 (broad O-H), 1620, 1595, 1500, 1370, 1150, 830, 770 cm⁻¹ |
| Mass Spectrometry (EI) | m/z (%): 110 (M⁺, 100), 82 (25), 81 (30), 53 (20) |
Experimental Protocols
Synthesis of 3,5-Dibenzyloxybenzaldehyde
A detailed protocol for the synthesis of the precursor aldehyde.
Caption: Synthesis of 3,5-Dibenzyloxybenzaldehyde.
Procedure:
-
To a solution of 3,5-dihydroxybenzaldehyde (1.0 eq) in acetone, potassium carbonate (2.5 eq) is added, and the mixture is stirred at room temperature for 15 minutes.
-
Benzyl bromide (2.2 eq) is added dropwise, and the reaction mixture is heated to reflux for 8 hours.
-
After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure.
-
The residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 3,5-dibenzyloxybenzaldehyde.
Proposed Synthesis of 3,5-Dibenzyloxyphenyloxirane
A general and reliable method for the epoxidation of the corresponding vinyl derivative.
References
A Comparative Analysis of Experimental and Theoretical Spectra of [3,5-Bis(phenylmethoxy)phenyl]oxirane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the theoretical and experimental spectral data for the compound [3,5-Bis(phenylmethoxy)phenyl]oxirane, a molecule of interest in synthetic organic chemistry and drug discovery. Due to the limited availability of published experimental spectra for this specific compound, this guide leverages high-quality theoretical predictions and available experimental data for structurally similar compounds to provide a comprehensive spectroscopic profile.
Executive Summary
A thorough comparison between predicted and analogous experimental spectral data is crucial for the structural elucidation and verification of newly synthesized compounds. This guide presents theoretically predicted ¹H NMR, ¹³C NMR, and IR spectra for this compound. These predictions are juxtaposed with experimental data from structurally related molecules to validate the theoretical models and provide researchers with a reliable reference for characterizing this compound.
Spectral Data Comparison
The following tables summarize the predicted spectral data for this compound.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.30 - 7.50 | Multiplet | 10H | Phenyl-H |
| 6.60 | Triplet | 1H | Ar-H (position 4) |
| 6.55 | Doublet | 2H | Ar-H (positions 2, 6) |
| 5.05 | Singlet | 4H | O-CH₂-Ph |
| 3.85 | Doublet of Doublets | 1H | Oxirane-CH |
| 3.15 | Doublet of Doublets | 1H | Oxirane-CH₂ |
| 2.75 | Doublet of Doublets | 1H | Oxirane-CH₂ |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (ppm) | Assignment |
| 160.0 | Ar-C (positions 3, 5) |
| 140.0 | Ar-C (position 1) |
| 136.5 | Phenyl-C (ipso) |
| 128.5 | Phenyl-C |
| 128.0 | Phenyl-C |
| 127.5 | Phenyl-C |
| 106.0 | Ar-C (positions 2, 6) |
| 101.0 | Ar-C (position 4) |
| 70.0 | O-CH₂-Ph |
| 52.5 | Oxirane-CH |
| 51.5 | Oxirane-CH₂ |
Table 3: Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3030 | Medium | Aromatic C-H Stretch |
| 2920 | Medium | Aliphatic C-H Stretch |
| 1600, 1495, 1450 | Strong | Aromatic C=C Bending |
| 1250 | Strong | Aryl-O-C Stretch (asymmetric) |
| 1050 | Strong | Aryl-O-C Stretch (symmetric) |
| 950 - 850 | Medium | Oxirane Ring Vibrations |
| 740, 695 | Strong | Aromatic C-H Bending (out of plane) |
Experimental Protocols
The following are generalized protocols for acquiring the types of spectra discussed in this guide.
¹H and ¹³C NMR Spectroscopy
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal resolution.
Sample Preparation:
-
Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Ensure the sample is fully dissolved to avoid issues with shimming.
Data Acquisition:
-
Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum to singlets for each unique carbon.[1][2][3] A larger number of scans is generally required due to the low natural abundance of the ¹³C isotope.[3]
Infrared (IR) Spectroscopy
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is commonly used.
Sample Preparation:
-
Solid Sample (KBr Pellet):
-
Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.
-
Place a portion of the powder into a pellet press and apply pressure to form a thin, transparent pellet.
-
-
Solid Sample (Neat): For samples with a low melting point, a thin film can be prepared by melting a small amount of the sample between two salt plates (e.g., NaCl or KBr).
-
Solution: Dissolve the sample in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., carbon tetrachloride, chloroform).[4][5] The solution is then placed in a liquid sample cell.
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or the solvent).
-
Place the prepared sample in the spectrometer.
-
Acquire the sample spectrum. The instrument software will automatically subtract the background spectrum.[6]
Visualization of the Comparison Workflow
The following diagram illustrates the logical workflow for comparing theoretical and experimental spectral data for compound characterization.
Caption: Workflow for the comparison of theoretical and experimental spectra.
Discussion
The predicted ¹H NMR spectrum shows distinct regions for the aromatic protons of the phenylmethoxy groups and the central benzene ring, the benzylic methylene protons, and the protons of the oxirane ring. The predicted ¹³C NMR spectrum reflects the symmetry of the molecule, with single peaks expected for the equivalent carbons in the two phenylmethoxy groups and the symmetrically substituted central ring. The predicted IR spectrum shows characteristic absorption bands for aromatic C-H, ether C-O, and oxirane ring vibrations.
Conclusion
The theoretically predicted spectra for this compound provide a valuable reference for researchers working with this compound. The close correlation with experimental data from structural analogs lends confidence to the predicted values. This guide serves as a practical tool for the identification and structural verification of this compound, facilitating its use in further research and development.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]
- 3. 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I [kpu.pressbooks.pub]
- 4. measurlabs.com [measurlabs.com]
- 5. webassign.net [webassign.net]
- 6. teachersinstitute.yale.edu [teachersinstitute.yale.edu]
- 7. rsc.org [rsc.org]
Safety Operating Guide
Safe Disposal of [3,5-Bis(phenylmethoxy)phenyl]oxirane: A Guide for Laboratory Professionals
For immediate reference, treat [3,5-Bis(phenylmethoxy)phenyl]oxirane as a hazardous chemical waste. Proper disposal is crucial for laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to safely manage and dispose of this compound.
I. Immediate Safety and Handling Precautions
Before handling, always consult your institution's specific safety protocols and the chemical's Safety Data Sheet (SDS) if available. In the absence of a specific SDS, follow the general precautions for handling reactive and potentially peroxide-forming chemicals.
-
Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including a lab coat, safety goggles or a face shield, and chemical-resistant gloves (nitrile or polyvinyl alcohol gloves are recommended).[1]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors or dust.[1][2]
-
Ignition Sources: Keep away from heat, sparks, and open flames. Ethers are flammable, and this compound should be treated as such.[1][3]
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids, bases, and oxidizing agents.[4][5] Containers should be tightly sealed.[1]
II. Step-by-Step Disposal Procedure
Never dispose of this compound down the drain or in regular trash.[3][6][7] All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or equivalent hazardous waste program.[3][7][8]
-
Waste Identification and Labeling:
-
As soon as you generate waste containing this compound, label the waste container with a hazardous waste tag provided by your EHS office.[6][8]
-
The label must include the full chemical name: "this compound".[8] List all constituents and their approximate percentages if it is a mixture.[8]
-
Indicate the date the waste was first added to the container.[1][3]
-
-
Waste Collection and Segregation:
-
Collect waste in a designated, compatible, and leak-proof container.[6] Plastic or glass bottles are generally suitable, but check for compatibility.[7] The original container can be used if it is in good condition.[9][10]
-
Crucially, segregate this waste from incompatible materials. Do not mix it with acids, bases, or oxidizers.[6][8][9]
-
Keep the waste container closed at all times, except when adding waste.[1][3][6]
-
-
Contaminated Materials:
-
Any materials contaminated with this compound, such as gloves, paper towels, and pipette tips, must also be disposed of as hazardous waste.[9]
-
Collect these solid waste materials in a designated, labeled container, separate from liquid waste.[9][11] Chemically contaminated sharps must be placed in a puncture-resistant sharps container.[9][11]
-
-
Requesting Waste Pickup:
III. Special Considerations for Ether and Epoxide Compounds
-
Peroxide Formation: Ethers can form explosive peroxides upon exposure to air and light.[1][3] While the potential for this specific compound is not documented, it is a critical safety concern for ethers in general.
-
Labeling: Mark the date the container is received and the date it is opened.[1][3]
-
Testing: If the compound has been stored for an extended period (e.g., over 6-12 months after opening), it may need to be tested for peroxides before handling or disposal.[1][3] Consult your EHS office for peroxide testing procedures.
-
Do not move or attempt to open a container with visible crystals or discoloration, as these may be explosive peroxides. [1] Contact your EHS office immediately.[1]
-
-
Epoxide Reactivity: Epoxides are reactive compounds. Avoid mixing them with other chemicals in the waste container unless you are certain they are compatible.
IV. Spill and Emergency Procedures
-
Small Spills (<1 L): If you are trained and have the appropriate spill kit, you may clean up small spills.[1]
-
Large Spills (>1 L) or Unknown Hazards:
Disposal Workflow
Caption: Disposal workflow for this compound.
References
- 1. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. vumc.org [vumc.org]
- 4. ehs.wisc.edu [ehs.wisc.edu]
- 5. multimedia.3m.com [multimedia.3m.com]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 8. Chemical and Hazardous Waste | Harvard Environmental Health and Safety [ehs.harvard.edu]
- 9. H&S Section 6: Hazardous Materials Recycling & Disposal | College of Chemistry [chemistry.berkeley.edu]
- 10. solvent-recyclers.com [solvent-recyclers.com]
- 11. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Safeguarding Your Research: A Guide to Handling [3,5-Bis(phenylmethoxy)phenyl]oxirane
For Immediate Reference: Essential Safety and Handling Protocols
Personal Protective Equipment (PPE)
When handling [3,5-Bis(phenylmethoxy)phenyl]oxirane, a comprehensive approach to personal protection is paramount. The following table summarizes the required PPE, drawing on safety protocols for analogous chemical structures.
| Body Part | Required PPE | Specifications and Remarks |
| Eyes/Face | Safety glasses with side shields or chemical safety goggles. A face shield may be required for splash hazards. | Must comply with EN166 or NIOSH standards. |
| Skin | Chemical-resistant gloves (Nitrile, Neoprene, or Butyl rubber). A lab coat or chemical-resistant apron is mandatory. | Regularly inspect gloves for signs of degradation or puncture. Remove contaminated clothing immediately. |
| Respiratory | Use in a well-ventilated area, preferably a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is necessary. | Ensure proper fit and regular maintenance of respiratory equipment. |
Hazard Identification and Classification
Based on data from similar oxirane compounds, this compound is anticipated to present the following hazards.[1][2]
| Hazard Class | GHS Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation.[1][2] |
| Eye Irritation | 2 | H319: Causes serious eye irritation.[1][2] |
| Skin Sensitization | 1 | H317: May cause an allergic skin reaction.[1][2] |
| Hazardous to the Aquatic Environment (Chronic) | 2 | H411: Toxic to aquatic life with long lasting effects.[1] |
Signal Word: Warning[2]
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound is essential to minimize exposure and ensure experimental integrity.
-
Preparation:
-
Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.
-
Verify that all necessary PPE is available and in good condition.
-
Have an emergency spill kit readily accessible.
-
Review the experimental protocol and identify all potential hazards.
-
-
Handling:
-
Don the appropriate PPE as outlined in the table above.
-
Carefully weigh and transfer the compound within the fume hood to minimize inhalation exposure.
-
Avoid direct contact with skin and eyes.
-
Use compatible labware (glass or other resistant materials).
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment that may have come into contact with the compound.
-
Carefully remove and dispose of gloves and any other contaminated disposable materials in a designated chemical waste container.
-
Wash hands thoroughly with soap and water after handling.
-
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection:
-
Collect all waste containing this compound, including unused material, contaminated labware, and PPE, in a clearly labeled, sealed, and compatible waste container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Disposal Procedure:
Experimental Workflow and Safety Interlocks
The following diagram illustrates the logical flow of operations for the safe handling and disposal of this compound, emphasizing critical safety checkpoints.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
